Wnk1-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H15BrCl2N2O4S |
|---|---|
Molekulargewicht |
446.1 g/mol |
IUPAC-Name |
4-[bromo(dichloro)methyl]sulfonyl-N-cyclohexyl-2-nitroaniline |
InChI |
InChI=1S/C13H15BrCl2N2O4S/c14-13(15,16)23(21,22)10-6-7-11(12(8-10)18(19)20)17-9-4-2-1-3-5-9/h6-9,17H,1-5H2 |
InChI-Schlüssel |
REBZZEDLLSTDTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)C(Cl)(Cl)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
WNK1-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that have emerged as critical regulators of ion homeostasis, blood pressure, and various cellular processes. Among the four members of this family, WNK1 has garnered significant attention as a potential therapeutic target in hypertension and oncology.[1][2] Dysregulation of the WNK1 signaling pathway is implicated in familial hyperkalemic hypertension (FHHt) and has been shown to promote tumor growth and metastasis in various cancers, including breast, lung, and brain cancers.[1][3] This has spurred the development of small molecule inhibitors targeting WNK1. This technical guide provides an in-depth overview of the discovery and development of WNK1-IN-1, a selective inhibitor of WNK1, intended for researchers and professionals in the field of drug discovery and development.
Discovery of this compound
This compound, also referred to as trihalo-sulfone 1, was identified through a high-throughput screening of over 200,000 structurally diverse small molecules.[4] This screening effort aimed to identify novel chemical scaffolds for WNK1 inhibition. This compound emerged as a promising hit compound from a novel class of trihalo-sulfone-containing molecules.[1]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a unique trihalo-sulfone moiety, which has been shown to be crucial for its inhibitory activity.
Molecular Formula: C₁₃H₁₅BrCl₂N₂O₄S[5]
Molecular Weight: 446.14 g/mol [5]
Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (μM) | Reference |
| WNK1 | Radiometric [γ-³²P] ATP | 1.6 | [1] |
| WNK1 | Kinase-Glo | - | [5][6] |
| WNK3 | Kinase-Glo | ~16 | [5][6] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | IC₅₀ (μM) | Reference |
| MDAMB231 (Breast Cancer) | Endogenous OSR1 Phosphorylation | 4.3 | [5][6] |
Kinase Selectivity
Initial kinase selectivity profiling of this compound was performed against a panel of 50 kinases by Eurofins Inc. In this screen, at a concentration of 10 μM, this compound exhibited approximately 20% inhibition of WNK1 and WNK3, and similar levels of inhibition against four other kinases from diverse classes.[4] Further studies revealed that this compound is approximately 10-fold more potent against WNK1 than WNK3 in a Kinase-Glo assay.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro WNK1 Kinase Assay (Radiometric)
This assay quantifies the transfer of ³²P from [γ-³²P] ATP to a substrate peptide by WNK1.
Materials:
-
Recombinant WNK1 enzyme (e.g., GST-WNK1(1-491))
-
Substrate peptide (e.g., OSR1 peptide)
-
[γ-³²P] ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
Stop solution (e.g., EDTA solution)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, substrate peptide, and [γ-³²P] ATP.
-
Add this compound at various concentrations to the reaction mixture. A final DMSO concentration of 10% is common.[7]
-
Initiate the reaction by adding the WNK1 enzyme (e.g., a final concentration of 25 nM).[7]
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 50 minutes to 3 hours).[7]
-
Terminate the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P] ATP.
-
Quantify the amount of incorporated ³²P in the substrate peptide using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular OSR1 Phosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit the phosphorylation of the endogenous WNK1 substrate, OSR1, in a cellular context.
Materials:
-
Human breast cancer cell line (e.g., MDAMB231)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-OSR1 (Ser325) and anti-total OSR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed MDAMB231 cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound (e.g., 0.2-12.5 μM) for a specified time (e.g., 24 hours).[5][6]
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-OSR1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total OSR1 to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phospho-OSR1 to total OSR1.
-
Determine the IC₅₀ value for the inhibition of OSR1 phosphorylation.
Signaling Pathways and Mechanism of Action
WNK1 is a central node in a signaling cascade that regulates the activity of several ion co-transporters. A key downstream pathway involves the phosphorylation and activation of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These kinases, in turn, phosphorylate and activate the Na-K-2Cl cotransporter 1 (NKCC1), leading to ion influx and subsequent cellular processes. This compound exerts its effect by directly inhibiting the kinase activity of WNK1, thereby preventing the downstream phosphorylation and activation of SPAK/OSR1 and their substrates.
Caption: WNK1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Discovery and Characterization
The discovery and preclinical development of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo evaluation.
Caption: A typical workflow for the discovery and preclinical development of a kinase inhibitor.
Conclusion and Future Directions
This compound represents a novel chemical scaffold for the inhibition of WNK1 kinase. Its discovery through high-throughput screening and initial characterization have provided a valuable tool for studying the biological roles of WNK1 and a starting point for the development of therapeutic agents targeting this kinase. Further research will be necessary to improve its potency and selectivity, as well as to evaluate its efficacy and safety in preclinical in vivo models of hypertension and cancer. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate these future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the WNK1-IN-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The With-No-Lysine (K) 1 (WNK1) signaling pathway is a critical regulator of ion homeostasis, blood pressure, and cell volume. Its dysregulation is implicated in hypertension and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the WNK1 signaling cascade, with a specific focus on the inhibitor WNK1-IN-1. It details the core components of the pathway, the mechanism of action of this compound, quantitative data on its efficacy, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target the WNK1 signaling pathway.
The WNK1 Signaling Pathway: Core Components and Function
The WNK1 signaling pathway is a phosphorylation cascade that plays a pivotal role in regulating the activity of various ion cotransporters. The central components of this pathway are:
-
WNK1 (With-No-Lysine [K] Kinase 1): A serine/threonine kinase that acts as the upstream regulator of the pathway. Unlike most kinases, the catalytic lysine residue in WNK1 is uniquely located. WNK1 is activated in response to various stimuli, including osmotic stress and certain growth factors.
-
SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1): These are closely related serine/threonine kinases that are direct downstream targets of WNK1. WNK1 phosphorylates and activates SPAK and OSR1.
-
Cation-Cl- Cotransporters (CCCs): These are the downstream effectors of the pathway and include:
-
NKCC1/2 (Na-K-2Cl Cotransporter 1/2): Responsible for the influx of sodium, potassium, and chloride ions into the cell.
-
NCC (Na-Cl Cotransporter): Primarily responsible for sodium and chloride reabsorption in the kidneys.
-
KCCs (K-Cl Cotransporters): Mediate the efflux of potassium and chloride ions from the cell.
-
The canonical activation of the pathway involves the phosphorylation and activation of SPAK/OSR1 by WNK1. Activated SPAK/OSR1 then directly phosphorylates and modulates the activity of the CCCs, leading to changes in ion flux across the cell membrane. This regulation is crucial for maintaining cellular volume, controlling blood pressure, and influencing other physiological processes like cell migration and angiogenesis.[1]
This compound: A Chemical Probe for the WNK1 Pathway
This compound is a small molecule inhibitor of WNK1 kinase activity. It serves as a valuable chemical tool for elucidating the physiological and pathological roles of the WNK1 signaling pathway.
Mechanism of Action
This compound is a selective inhibitor of WNK1.[2] While some WNK inhibitors are ATP-competitive, others, like WNK-IN-11, have been identified as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket.[3] The precise binding mode of this compound has been suggested to be in the ATP binding pocket.[4] By inhibiting the kinase activity of WNK1, this compound prevents the downstream phosphorylation and activation of SPAK/OSR1, thereby blocking the signaling cascade.
Quantitative Data
The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the available quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| WNK1 IC50 | 1.6 µM | In vitro kinase assay | [2][4] |
| pOSR1 IC50 | 4.3 µM | Inhibition of endogenous OSR1 phosphorylation in MDA-MB-231 cells | [2] |
| Selectivity | ~10-fold more potent for WNK1 than WNK3 | Kinase-Glo assay | [2] |
For comparison, another potent and selective WNK inhibitor, WNK-IN-11 , exhibits an IC50 of 0.004 µM for WNK1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.
In Vitro WNK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies WNK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant WNK1 enzyme
-
WNK1 Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[5]
-
Substrate (e.g., inactive OSR1 peptide)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute recombinant WNK1, substrate, and ATP to desired concentrations in WNK1 Kinase Buffer. Prepare serial dilutions of this compound.
-
Kinase Reaction:
-
Add 2 µL of this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of WNK1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to WNK1 kinase activity.
Western Blotting for Phospho-SPAK/OSR1
This method is used to assess the inhibition of WNK1 activity in a cellular context by measuring the phosphorylation status of its direct downstream targets, SPAK and OSR1.
Materials:
-
Cell line of interest (e.g., HEK293T, MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SPAK(Ser373)/OSR1(Ser325), anti-total SPAK, anti-total OSR1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
SDS-PAGE equipment and reagents
-
Western blotting transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SPAK/OSR1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total SPAK/OSR1 and a loading control to normalize the data.
Rubidium Flux Assay for NKCC1 Activity
This cell-based assay measures the activity of the NKCC1 cotransporter by quantifying the influx of rubidium (Rb+), a congener of potassium (K+).
Materials:
-
Cells expressing NKCC1 (e.g., HT-29 or HEK293 cells)
-
96-well cell culture plates
-
Hypotonic buffer (to activate NKCC1)
-
Rb+ influx buffer containing a low concentration of non-radioactive RbCl
-
Wash buffer
-
Lysis buffer
-
This compound, bumetanide (positive control inhibitor of NKCC1), and ouabain (to inhibit Na+/K+-ATPase)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them in a hypotonic buffer to stimulate NKCC1 activity. During this step, treat the cells with different concentrations of this compound, bumetanide, or vehicle. Include ouabain in all wells to block the Na+/K+-ATPase.
-
Rb+ Influx: Initiate the flux by replacing the pre-incubation buffer with the Rb+ influx buffer. Incubate for a short period (e.g., 2-10 minutes).
-
Washing: Terminate the influx by rapidly washing the cells multiple times with ice-cold wash buffer to remove extracellular Rb+.
-
Cell Lysis: Lyse the cells with the lysis buffer.
-
Rb+ Quantification: Measure the intracellular Rb+ concentration in the cell lysates using AAS or ICP-MS.
-
Data Analysis: The amount of intracellular Rb+ is proportional to NKCC1 activity. Calculate the percentage of inhibition by this compound compared to the vehicle control.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on collective cell migration.[6][7][8][9]
Materials:
-
Adherent cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or wound in the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle to the wells.
-
Imaging: Immediately capture images of the wound at time 0. Continue to capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure and compare the effects of different concentrations of this compound to the control.
Visualizations
WNK1 Signaling Pathway
Caption: The WNK1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: In Vitro WNK1 Kinase Assay
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.jp [promega.jp]
- 6. clyte.tech [clyte.tech]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
The Biological Functions of WNK1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
With-no-lysine (K) kinase 1 (WNK1) is a serine/threonine kinase that has emerged as a critical regulator of numerous physiological and pathological processes. Primarily known for its role in controlling ion transport and blood pressure, recent research has unveiled its involvement in a wider array of cellular functions, including cell migration, angiogenesis, and autophagy. Consequently, the inhibition of WNK1 has garnered significant attention as a potential therapeutic strategy for a variety of diseases, ranging from hypertension to cancer. This technical guide provides an in-depth exploration of the biological functions of WNK1 inhibition, presenting key quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams to support researchers and drug development professionals in this burgeoning field.
Core Signaling Pathways Modulated by WNK1 Inhibition
WNK1 exerts its influence through a complex network of signaling pathways. Its inhibition leads to the modulation of these pathways, resulting in a cascade of downstream cellular effects.
The Canonical WNK-SPAK/OSR1-CCC Pathway
The most well-characterized function of WNK1 is its role as an upstream activator of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). WNK1 phosphorylates and activates SPAK and OSR1, which in turn phosphorylate and regulate the activity of various cation-chloride cotransporters (CCCs), such as the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC). Inhibition of WNK1 disrupts this cascade, leading to decreased phosphorylation and activity of SPAK/OSR1 and their downstream CCC targets. This ultimately results in altered ion homeostasis, a mechanism that is central to the antihypertensive effects of WNK1 inhibitors.
WNK1-IN-1: A Technical Guide to its Effects on OSR1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective WNK1 inhibitor, WNK1-IN-1, with a specific focus on its mechanism of action in modulating the phosphorylation of Oxidative Stress-Responsive Kinase 1 (OSR1). This document details the quantitative inhibitory effects of this compound, comprehensive experimental protocols for assessing the WNK1-OSR1 signaling pathway, and a visual representation of this critical cellular cascade.
Core Concept: The WNK1-OSR1 Signaling Axis
The "With-No-Lysine" (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion homeostasis and cell volume. WNK1, a key member of this family, directly phosphorylates and activates the downstream kinase OSR1. Activated OSR1, in turn, phosphorylates various ion co-transporters, thereby modulating their activity. This signaling cascade is integral to processes such as blood pressure regulation and has been implicated in cancer. The inhibitor this compound provides a valuable tool for dissecting this pathway and exploring its therapeutic potential.
Quantitative Data: Inhibitory Profile of this compound
This compound is a selective inhibitor of WNK1 kinase. Its inhibitory activity has been quantified through in vitro kinase assays and cell-based experiments. The following table summarizes the key quantitative data for this compound and provides a comparative look at other inhibitors of the WNK pathway.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Selectivity Notes | Reference |
| This compound | WNK1 | In vitro kinase assay | 1.6 µM | Selective for WNK1. | [1] |
| This compound | OSR1 Phosphorylation | Cell-based assay (MDAMB231 cells) | 4.3 µM | Demonstrates cellular potency in inhibiting the downstream target of WNK1. | [1] |
| WNK463 | Pan-WNK | In vitro kinase assay | Pan-WNK inhibitor | Potent pan-WNK inhibitor. | [2] |
| SW120619 | WNK3 > WNK1 > WNK4 > WNK2 | Kinase assay | - | Shows isoform selectivity. | [2] |
| SW182086 | WNK1 ≈ WNK3 | Kinase assay | - | High specificity for WNK1 and WNK3. | [2] |
| Staurosporine | Broad Spectrum Kinase Inhibitor | WNK1 mobility shift assay | Positive inhibition at 100 µM | Non-selective, inhibits a wide range of kinases. | [3] |
| PP1 / PP2 | Src Family Tyrosine Kinases, WNK1 | WNK1 mobility shift assay | Positive inhibition against WNK1 | Also inhibits Src family kinases. | [3] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the WNK1-OSR1 signaling cascade and the point of intervention for this compound.
Caption: WNK1-OSR1 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on OSR1 phosphorylation.
In Vitro WNK1 Kinase Assay
This assay directly measures the ability of WNK1 to phosphorylate its substrate, OSR1, and the inhibitory effect of this compound.
Materials:
-
Recombinant active WNK1 kinase
-
Recombinant inactive OSR1 (as substrate)
-
This compound
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT.
-
[γ-³²P]ATP
-
SDS-PAGE gels and transfer apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant inactive OSR1, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding recombinant active WNK1 and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Expose the membrane to a phosphor screen and visualize the radiolabeled, phosphorylated OSR1 using a phosphorimager.
-
Quantify the band intensities to determine the extent of OSR1 phosphorylation and calculate the IC50 of this compound.
Cell-Based OSR1 Phosphorylation Assay (Western Blotting)
This assay assesses the effect of this compound on the phosphorylation of endogenous OSR1 in a cellular context.
Materials:
-
Cell line expressing WNK1 and OSR1 (e.g., HEK293, MDAMB231)
-
This compound
-
Cell lysis buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/ml leupeptin, and protease inhibitor cocktail.
-
Primary antibodies: anti-phospho-OSR1 (specific to the WNK1 phosphorylation site), anti-total OSR1, anti-WNK1, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-OSR1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies for total OSR1 and a loading control to normalize the data.
Immunoprecipitation-Kinase Assay
This method can be used to measure the activity of endogenous WNK1 from cell lysates.
Materials:
-
Cell lysates prepared as in the Western blotting protocol.
-
Anti-WNK1 antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Recombinant inactive OSR1.
-
Kinase assay buffer and [γ-³²P]ATP.
Procedure:
-
Incubate cell lysates with an anti-WNK1 antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-WNK1 complex.
-
Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding.
-
Resuspend the beads in kinase buffer containing recombinant inactive OSR1 and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction and analyze the results by SDS-PAGE and autoradiography as described in the in vitro kinase assay protocol.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effect of this compound on OSR1 phosphorylation.
Caption: General workflow for studying this compound's effect.
References
The Role of WNK1 Inhibition in Blood Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
With-No-Lysine Kinase 1 (WNK1) is a serine/threonine kinase that has emerged as a critical regulator of blood pressure through its modulation of ion transport in the kidney and its influence on vascular tone. This technical guide provides an in-depth overview of the role of WNK1 in blood pressure regulation, with a specific focus on the therapeutic potential of WNK1 inhibition. Due to the limited availability of in vivo data for the specific inhibitor Wnk1-IN-1, this guide will leverage data from the well-characterized pan-WNK inhibitor, WNK463, to illustrate the physiological effects of targeting the WNK signaling pathway. This document details the underlying signaling pathways, presents quantitative data from preclinical studies in structured tables, outlines key experimental methodologies, and provides visualizations of the relevant biological and experimental workflows.
Introduction: The WNK1 Kinase and Blood Pressure
Mutations in the WNK1 gene are linked to a form of hereditary hypertension known as Pseudohypoaldosteronism Type II (PHAII), or Gordon's syndrome, highlighting its crucial role in blood pressure homeostasis.[1][2][3] WNK1 is a central component of a signaling cascade that regulates the activity of key ion cotransporters in the distal nephron of the kidney, thereby controlling sodium and potassium balance.[4] Additionally, WNK1 has been shown to play a role in regulating vascular tone, further contributing to its influence on blood pressure.[1][5]
The WNK1 Signaling Pathway
WNK1 acts as an upstream regulator of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1) kinases. When activated, WNK1 phosphorylates and activates SPAK and OSR1. These activated kinases, in turn, phosphorylate and increase the activity of the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC2) in the distal convoluted tubule and thick ascending limb of the kidney, respectively. This leads to increased sodium reabsorption and consequently, an elevation in blood pressure. WNK1 also influences potassium secretion through its effects on the Renal Outer Medullary Potassium channel (ROMK).
This compound and Pan-WNK Inhibition
Quantitative Data: In Vitro Inhibition
The inhibitory activity of this compound and the pan-WNK inhibitor WNK463 has been characterized in biochemical assays.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | WNK1 | 1600 | [6] |
| This compound | OSR1 phosphorylation | 4300 | [6] |
| WNK463 | WNK1 | 5 | [7] |
| WNK463 | WNK2 | 1 | [7] |
| WNK463 | WNK3 | 6 | [7] |
| WNK463 | WNK4 | 9 | [7] |
Table 1: In Vitro Inhibitory Activity of WNK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and WNK463 against their respective target kinases.
In Vivo Effects of WNK Inhibition on Blood Pressure: The Case of WNK463
Preclinical studies using the potent, orally bioavailable pan-WNK inhibitor WNK463 in rodent models of hypertension demonstrate the therapeutic potential of targeting the WNK pathway.
Quantitative Data: Blood Pressure Reduction
Oral administration of WNK463 resulted in a dose-dependent reduction in blood pressure in spontaneously hypertensive rats (SHRs).
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
| SHR | WNK463 | 1 | Dose-dependent decrease | Dose-dependent decrease | [7] |
| SHR | WNK463 | 3 | Dose-dependent decrease | Dose-dependent decrease | [7] |
| SHR | WNK463 | 10 | Dose-dependent decrease | Dose-dependent decrease | [7] |
| Transgenic mice overexpressing human L-WNK1 | WNK463 | Not specified | Significant decrease | Not specified | [8] |
Table 2: In Vivo Efficacy of WNK463 on Blood Pressure. This table outlines the observed effects of oral administration of WNK463 on systolic and diastolic blood pressure in hypertensive animal models.
Quantitative Data: Effects on Urinary Electrolytes and Volume
Consistent with the mechanism of action on renal ion transporters, WNK463 administration led to significant changes in urine output and electrolyte excretion.
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Change in Urine Output | Change in Urinary Na+ Excretion | Change in Urinary K+ Excretion | Reference |
| SHR | WNK463 | 1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [7] |
| SHR | WNK463 | 3 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [7] |
| SHR | WNK463 | 10 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [7] |
Table 3: Effects of WNK463 on Renal Function. This table summarizes the impact of WNK463 on urine volume and the excretion of sodium and potassium in spontaneously hypertensive rats.
Experimental Protocols
This section provides an overview of the methodologies employed in the preclinical evaluation of WNK inhibitors.
In Vivo Drug Administration
-
Formulation: WNK inhibitors for oral administration are typically formulated in a vehicle suitable for gavage, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Administration: The compound is administered via oral gavage at specified doses (e.g., 1, 3, or 10 mg/kg).[7] The volume administered is adjusted based on the animal's body weight.
Blood Pressure Measurement in Rodents
Two primary methods are used for blood pressure measurement in rodents: tail-cuff plethysmography and radiotelemetry.
This method involves placing a cuff around the mouse's tail to measure systolic and diastolic blood pressure.[6][10][11][12] Mice require a training period of 5-7 consecutive days to acclimate to the procedure.[10] The platform is typically heated to maintain the animal's body temperature.[6]
This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.[13][14][15][16] It involves the surgical implantation of a pressure-sensing catheter and a transmitter. The catheter is typically placed in the abdominal aorta or carotid artery.[14][15]
Urine and Blood Sample Analysis
-
Urine Collection: For 24-hour urine collection, mice are placed in metabolic cages designed to separate urine and feces.[17][18] Spot urine samples can also be collected for certain analyses.[19][20]
-
Urinary Electrolyte Analysis: Urinary sodium and potassium concentrations are measured using methods such as indirect ion-selective electrodes.[21]
-
Serum Potassium Measurement: Blood is collected, and serum is separated for the analysis of potassium levels. It is important to note that the method of euthanasia can affect serum potassium levels, with CO2 inhalation potentially causing artifactual hyperkalemia.[22]
Conclusion
WNK1 is a well-validated target for the development of novel antihypertensive therapies. Inhibition of the WNK1 signaling pathway, as demonstrated by preclinical studies with the pan-WNK inhibitor WNK463, leads to a significant reduction in blood pressure, accompanied by increased urinary sodium and water excretion. While in vivo data for the specific inhibitor this compound is currently limited, its in vitro profile suggests it holds promise. Further research and development of selective WNK1 inhibitors are warranted to fully explore their therapeutic potential for the treatment of hypertension. This technical guide provides a foundational understanding of the role of WNK1 in blood pressure regulation and the methodologies for evaluating the efficacy of its inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. WNK1-related Familial Hyperkalemic Hypertension results from an increased expression of L-WNK1 specifically in the distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WNK1-related Familial Hyperkalemic Hypertension results from an increased expression of L-WNK1 specifically in the distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNK1 regulates vasoconstriction and blood pressure response to α 1-adrenergic stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WNK463 | Serine/threonin kinase | TargetMol [targetmol.com]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. tecniplast.it [tecniplast.it]
- 19. mmpc.org [mmpc.org]
- 20. researchgate.net [researchgate.net]
- 21. Sodium and potassium urinary excretion and dietary intake: a cross-sectional analysis in adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Euthanasia by CO₂ inhalation affects potassium levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
WNK1-IN-1: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
With-No-Lysine (WNK) kinases, particularly WNK1, have emerged as critical regulators in various cellular processes frequently dysregulated in cancer, including cell proliferation, migration, and invasion. This technical guide provides an in-depth overview of WNK1-IN-1, a selective inhibitor of WNK1, and its applications in cancer research. We consolidate key preclinical data, provide detailed experimental protocols for its use, and visualize the core signaling pathways and experimental workflows to empower researchers in their investigation of WNK1 as a therapeutic target in oncology.
Introduction: WNK1 as a Target in Oncology
WNK1 is a serine/threonine kinase that plays a pivotal role in regulating ion transport and cell volume.[1] Beyond its physiological functions, emerging evidence implicates WNK1 in the pathology of various cancers.[2][3] Elevated WNK1 expression is associated with poor prognosis in several cancer types. The kinase influences multiple cancer-related signaling pathways, including TGF-β, and is involved in promoting epithelial-mesenchymal transition (EMT), angiogenesis, and metastasis.[1][2][3] Inhibition of WNK1 has been shown to reduce tumor growth and metastatic progression in preclinical models, highlighting its potential as a therapeutic target.[1][2][4]
This compound: A Selective Inhibitor of WNK1 Kinase Activity
This compound is a small molecule inhibitor that demonstrates selectivity for WNK1 kinase. Its mechanism of action involves the direct inhibition of the catalytic activity of WNK1, thereby preventing the phosphorylation of its downstream substrates, such as OSR1 (Oxidative Stress Responsive 1).[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the closely related pan-WNK inhibitor, WNK463, in various cancer models. This data provides a comparative overview of their potency and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | Cell Line | IC50 | Reference |
| WNK1 Kinase | Kinase Assay | - | 1.6 µM | [5] |
| OSR1 Phosphorylation | Cellular Assay | MDA-MB-231 (Breast Cancer) | 4.3 µM | [5] |
Table 2: Preclinical Efficacy of WNK Inhibitor (WNK463) in Mouse Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Effect on Tumor Growth | Reference |
| Breast Cancer | MDA-MB-231 | NSG Mice (Orthotopic) | 1.0-1.5 mg/kg, oral gavage, every other day for 4 weeks | Significant reduction in tumor volume and weight | [2] |
| Colorectal Cancer | SW480 | Immunodeficient Mice (Subcutaneous) | 5 or 10 mg/kg, intraperitoneal injection, twice a week for 3 weeks | Dose-dependent suppression of xenograft tumor development | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound in cancer research.
In Vitro WNK1 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from a general ADP-Glo™ Kinase Assay and can be used to determine the IC50 of this compound against purified WNK1 kinase.
Materials:
-
Recombinant WNK1 enzyme
-
WNK1 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT
-
Substrate (e.g., OSRtide peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in WNK1 Kinase Buffer.
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (DMSO).
-
Add 2 µl of WNK1 enzyme solution.
-
Add 2 µl of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (CellTiter-Blue® Assay)
This protocol can be used to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter-Blue® Cell Viability Assay Kit (Promega)
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for 24-72 hours.
-
Add 20 µl of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the fluorescence at 560Ex/590Em using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for WNK1 Pathway Inhibition
This protocol is for assessing the inhibition of WNK1 signaling by examining the phosphorylation of its downstream target, OSR1.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pOSR1, anti-OSR1, anti-WNK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Mouse Orthotopic Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of breast cancer.
Materials:
-
Immunocompromised mice (e.g., NSG mice, 5-6 weeks old)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]
Procedure:
-
Implant 1 x 10^6 MDA-MB-231 cells in Matrigel into the mammary fat pad of female NSG mice.
-
Monitor tumor growth using calipers.
-
Once tumors are palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage or intraperitoneal injection daily or every other day.[2][6]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
After a predetermined period (e.g., 4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pOSR1).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the WNK1 signaling pathway in cancer and a typical experimental workflow for evaluating a WNK1 inhibitor.
Caption: WNK1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for WNK1 Inhibitor Evaluation.
References
- 1. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Wnk1-IN-1 and its Impact on Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
With-no-lysine (K) kinase 1 (WNK1) has emerged as a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental to embryonic development, wound healing, and various pathological conditions, including cancer. The inhibition of WNK1 presents a promising therapeutic strategy for diseases characterized by aberrant angiogenesis. This technical guide provides an in-depth overview of the role of WNK1 in angiogenesis and the impact of its inhibition, with a focus on the selective inhibitor Wnk1-IN-1. While specific quantitative data for this compound in functional angiogenesis assays are not extensively available in the public domain, this guide will leverage data from the well-characterized WNK inhibitor, WNK463, to illustrate the potential effects of WNK1 inhibition. We will delve into the core signaling pathways, present available quantitative data in structured tables, provide detailed experimental protocols for key assays, and visualize complex molecular interactions through signaling pathway diagrams.
Introduction to WNK1 in Angiogenesis
WNK1 is a serine/threonine kinase that plays a pivotal role in regulating ion transport and cell volume. Beyond its homeostatic functions, WNK1 is essential for cardiovascular development and angiogenesis.[1][2] Global or endothelial-specific deletion of the WNK1 gene in mice is embryonically lethal due to severe vascular defects.[1] WNK1 exerts its effects on endothelial cells through two primary downstream kinases: Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline-alanine-rich kinase (SPAK).[1] These downstream effectors mediate distinct cellular processes critical for angiogenesis: OSR1 is primarily involved in endothelial cell migration and invasion, while SPAK is crucial for their proliferation.[1]
The Role of this compound as a WNK1 Inhibitor
This compound is a selective inhibitor of WNK1. While its direct effects on angiogenesis are not yet widely published, its biochemical potency has been characterized. Understanding its mechanism of action provides a foundation for predicting its impact on vascular biology.
Quantitative Data on this compound and Other WNK Inhibitors
The following table summarizes the available quantitative data for this compound and the more extensively studied WNK inhibitor, WNK463. The data for WNK463 is provided to exemplify the anti-angiogenic potential of WNK1 inhibition.
| Inhibitor | Target | Assay Type | Cell Line | IC50 / Effect | Reference |
| This compound | WNK1 | Kinase Assay | - | 1.6 µM | MedChemExpress |
| This compound | OSR1 Phosphorylation | Cellular Assay | MDA-MB-231 | 4.3 µM | MedChemExpress |
| WNK463 | WNK kinases | Cord Formation | HUVECs | Significant reduction at 1 µM | --INVALID-LINK-- |
| WNK463 | Aortic Ring Sprouting | Ex vivo Assay | Mouse Aorta | Suppression of sprouting at 1 µM | --INVALID-LINK-- |
| WNK463 | Intersomitic Vessel Length | In vivo Assay | Mouse Embryo | Decreased length with treatment | --INVALID-LINK-- |
| WNK463 | Tumor-induced Angiogenesis | In vivo Assay | Zebrafish | Inhibition of ectopic vessel formation | --INVALID-LINK-- |
Key Signaling Pathways Modulated by WNK1 in Angiogenesis
WNK1 is a central node in a complex network of signaling pathways that govern angiogenesis. Its inhibition by compounds like this compound is expected to disrupt these pathways, leading to an anti-angiogenic effect.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis. WNK1 acts downstream of the VEGF receptor 2 (VEGFR2). Upon VEGF stimulation, VEGFR2 activates PI3K/Akt signaling, which in turn phosphorylates and activates WNK1.[3] This activation of WNK1 is crucial for subsequent endothelial cell proliferation, migration, and survival. Inhibition of WNK1 is therefore expected to attenuate VEGF-driven angiogenesis.
References
- 1. pnas.org [pnas.org]
- 2. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK - PubMed [pubmed.ncbi.nlm.nih.gov]
Wnk1-IN-1: A Chemical Probe for WNK Kinase Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport, blood pressure, and cell signaling pathways implicated in cancer. Wnk1-IN-1 has emerged as a valuable chemical probe for studying the function of WNK1, the most widely expressed member of the WNK family. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its use. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate WNK1 biology and its therapeutic potential.
Introduction to WNK Kinases
The WNK kinase family, comprising WNK1, WNK2, WNK3, and WNK4, is characterized by an atypical placement of the catalytic lysine in subdomain I of the kinase domain. These kinases are key regulators of ion homeostasis, primarily through their control of the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) kinases. The WNK-SPAK/OSR1 signaling cascade, in turn, phosphorylates and regulates the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC). Dysregulation of this pathway is associated with human diseases, including familial hyperkalemic hypertension (Gordon's syndrome) and various cancers, making WNK kinases attractive therapeutic targets.
This compound: A Selective WNK1 Probe
This compound is a small molecule inhibitor that has been identified as a selective probe for WNK1. Its utility lies in its ability to acutely inhibit WNK1 activity in both biochemical and cellular contexts, allowing for the elucidation of WNK1-dependent processes.
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of WNK1 kinase activity and its downstream signaling in cellular assays.
| Parameter | Value | Assay Type | Notes | Reference |
| WNK1 IC50 | 1.6 µM | Biochemical Kinase Assay | In vitro determination of the concentration of this compound required to inhibit 50% of WNK1 kinase activity.[1] | |
| OSR1 Phosphorylation Inhibition IC50 | 4.3 µM | Cellular Assay | Determined in MDA-MB-231 breast cancer cells, measuring the inhibition of endogenous OSR1 phosphorylation.[1] | |
| Selectivity | 10-fold more potent for WNK1 than WNK3 | Kinase-Glo Assay | Demonstrates selectivity for WNK1 over at least one other WNK family member.[1] |
Mechanism of Action
While the precise mechanism of action for this compound has not been definitively elucidated in publicly available literature, studies on other WNK inhibitors suggest that they can act through either ATP-competitive or allosteric mechanisms. ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, while allosteric inhibitors bind to less conserved sites, often leading to higher selectivity. Further investigation is required to formally characterize the binding mode of this compound.
The WNK-SPAK/OSR1 Signaling Pathway
WNK1 acts as an upstream regulator of the SPAK and OSR1 kinases. Under conditions of osmotic stress or low intracellular chloride, WNK1 autophosphorylates and becomes activated. Activated WNK1 then phosphorylates and activates SPAK and OSR1, which in turn phosphorylate and regulate the activity of cation-chloride cotransporters, leading to changes in ion flux across the cell membrane. This pathway is a critical component of cellular volume regulation and blood pressure control.
Experimental Protocols
The following are generalized protocols for key experiments involving the use of this compound. Specific details may need to be optimized for individual experimental systems.
In Vitro WNK1 Kinase Assay (ADP-Glo™ Format)
This protocol is based on the principle of measuring ADP production as an indicator of kinase activity.
Materials:
-
Recombinant WNK1 enzyme
-
WNK1 substrate (e.g., OSRtide peptide)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions or DMSO (vehicle control).
-
Add the WNK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular OSR1 Phosphorylation Assay in MDA-MB-231 Cells
This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of the WNK1 substrate, OSR1, in a cellular context.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-OSR1 (Ser325), anti-total-OSR1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Seed MDA-MB-231 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-OSR1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total OSR1 to normalize for protein loading.
-
Quantify the band intensities to determine the IC50 for the inhibition of OSR1 phosphorylation.
In Vivo Applications and Considerations
While specific in vivo studies utilizing this compound are not extensively reported in the literature, the broader class of WNK inhibitors has shown efficacy in animal models of cancer and hypertension. For instance, the WNK inhibitor WNK463 has been shown to reduce tumor growth and metastasis in mouse xenograft models of breast cancer.[2][3][4] These studies provide a strong rationale for the investigation of this compound in similar in vivo settings.
When planning in vivo experiments with this compound, it is crucial to consider its pharmacokinetic and pharmacodynamic properties, which may need to be determined empirically. The provided in vivo dissolution protocol can serve as a starting point for formulation.[1]
Conclusion
This compound is a valuable chemical probe for the investigation of WNK1 kinase function. Its demonstrated biochemical and cellular activity, coupled with its selectivity, makes it a powerful tool for dissecting the roles of WNK1 in normal physiology and disease. The experimental protocols and pathway information provided in this guide are intended to facilitate its effective use by the scientific community, ultimately contributing to a deeper understanding of WNK kinase biology and the development of novel therapeutic strategies.
References
The Therapeutic Potential of Wnk1-IN-1: A Technical Guide for Researchers
An In-depth Examination of a Selective WNK1 Inhibitor for Applications in Oncology and Cardiovascular Disease
This technical guide provides a comprehensive overview of Wnk1-IN-1, a selective inhibitor of With-No-Lysine (K) kinase 1 (WNK1). WNK1 is a serine-threonine kinase that has emerged as a critical regulator in various physiological and pathological processes, including ion homeostasis, blood pressure regulation, and cancer progression.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the WNK1 signaling pathway.
Introduction to WNK1 Kinase
The WNK kinase family, comprising WNK1, WNK2, WNK3, and WNK4, is characterized by an atypical placement of the catalytic lysine in the kinase domain.[3] WNK1 is ubiquitously expressed and plays a pivotal role in regulating ion transport by activating the downstream kinases OSR1 (Oxidative Stress Responsive Kinase 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[4][5] These kinases, in turn, phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[2][5]
Mutations and dysregulation of WNK1 have been implicated in several human diseases. Gain-of-function mutations in WNK1 are linked to pseudohypoaldosteronism type II (PHAII), a genetic disorder characterized by hypertension and hyperkalemia.[3][4] More recently, a growing body of evidence has highlighted the role of WNK1 in promoting cancer cell migration, invasion, angiogenesis, and metastasis in various cancer types, including triple-negative breast cancer and hepatocellular carcinoma.[1][6][7] This makes WNK1 an attractive therapeutic target for both cardiovascular diseases and oncology.
This compound: A Selective WNK1 Inhibitor
This compound has been identified as a selective inhibitor of WNK1.[8][9] Its ability to specifically target WNK1 provides a valuable tool for elucidating the kinase's function and for exploring its therapeutic potential.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant WNK inhibitors.
| Compound | Target | Assay Type | IC50 / Ki | Source |
| This compound | WNK1 | Kinase Assay | IC50: 1.6 μM | [8][9] |
| This compound | OSR1 Phosphorylation | Cellular Assay (MDAMB231 cells) | IC50: 4.3 μM | [8][9] |
| WNK-IN-1 (compound 7) | WNK (pan-inhibitor) | Kinase Assay | IC50: 95 nM | [10] |
| WNK463 | WNK (pan-inhibitor) | Not Specified | Not Specified | [11][12] |
| SC107-01 | WNK1 | In vitro Assay | IC50: < 100 nM | [6] |
| PP1 | WNK1 | Kinase Assay | Ki: 12.7 μM (ATP competitive) | [13][14] |
| PP2 | WNK1 | Kinase Assay | Positive Inhibition | [13][14] |
| Staurosporine | WNK1 | Kinase Assay | Positive Inhibition | [13][14] |
| WNK476 | WNK1 | Allosteric Inhibition | IC50: 0.18 μM | [15] |
WNK1 Signaling Pathways
WNK1 acts as an upstream regulator in a signaling cascade that controls ion homeostasis and cell volume.[5][16] It is also involved in other critical cellular processes, including cell migration and proliferation.[1][17]
Canonical WNK1-SPAK/OSR1 Signaling Pathway
The best-characterized pathway involving WNK1 is the WNK-SPAK/OSR1-CCC cascade. Under conditions of osmotic stress, WNK1 is activated and phosphorylates SPAK and OSR1.[4][16] These activated kinases then phosphorylate and regulate the activity of cation-chloride cotransporters (CCCs) like NKCC1 and NCC, leading to ion influx and restoration of cell volume.[2][5]
Caption: Canonical WNK1-SPAK/OSR1 signaling pathway in response to osmotic stress.
WNK1 in Cancer Progression
In cancer, WNK1 signaling has been shown to promote processes crucial for metastasis, such as the epithelial-mesenchymal transition (EMT), cell migration, and angiogenesis.[1][18][19] WNK1 can influence the expression of transcription factors like Slug and interact with other signaling pathways, including the TGF-β pathway.[17][18]
Caption: Role of WNK1 in promoting cancer cell invasion and metastasis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols relevant to the study of this compound.
In Vitro WNK1 Kinase Assay
This protocol is designed to measure the kinase activity of WNK1 and assess the inhibitory effect of compounds like this compound. A common method is the mobility shift assay.[13]
Objective: To determine the IC50 value of an inhibitor against WNK1.
Materials:
-
Recombinant GST-WNK1 (e.g., residues 1-491)
-
Fluorescein-labeled OSR1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Stop buffer (e.g., containing EDTA)
-
384-well plates
-
Microfluidic mobility shift assay instrument (e.g., LabChip 3000)
Procedure:
-
Prepare a mixture of the OSR1 peptide substrate and ATP in the kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the wells of a 384-well plate. A 10% final DMSO concentration is common.[13]
-
Initiate the reaction by adding the GST-WNK1 enzyme to each well.
-
Incubate the plate at 25°C for a defined period (e.g., 3 hours).[13]
-
Terminate the reaction by adding the stop buffer.
-
Analyze the samples using a microfluidic mobility shift assay instrument to separate the phosphorylated and unphosphorylated peptide substrate based on changes in their electrophoretic mobility.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Caption: Workflow for an in vitro WNK1 kinase inhibition assay.
Cellular OSR1 Phosphorylation Assay
This assay measures the ability of a WNK1 inhibitor to block the phosphorylation of its downstream target, OSR1, in a cellular context.
Objective: To determine the cellular potency of a WNK1 inhibitor.
Materials:
-
Cell line expressing endogenous WNK1 and OSR1 (e.g., MDAMB231 breast cancer cells)[8]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Antibodies: anti-phospho-OSR1, anti-total-OSR1, and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the WNK1 inhibitor for a specified duration (e.g., 24 hours).[8]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated OSR1, total OSR1, and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated OSR1 to total OSR1 at each inhibitor concentration.
-
Calculate the IC50 value for the inhibition of OSR1 phosphorylation.
Cell Migration and Invasion Assays
These assays are used to evaluate the effect of WNK1 inhibition on the migratory and invasive potential of cancer cells.
Objective: To assess the anti-migratory and anti-invasive effects of WNK1 inhibitors.
Materials:
-
Cancer cell line (e.g., breast cancer cells)[20]
-
Transwell inserts with a porous membrane (with or without a Matrigel or collagen coating for invasion and migration assays, respectively)
-
Cell culture medium with and without serum
-
Test inhibitor (e.g., this compound)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing the test inhibitor or vehicle control.
-
Add medium containing a chemoattractant (e.g., serum) to the lower chamber.
-
Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).[20]
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of migrated/invaded cells between the inhibitor-treated and control groups.
Therapeutic Implications and Future Directions
The development of selective WNK1 inhibitors like this compound holds significant promise for therapeutic intervention in diseases driven by WNK1 dysregulation.
-
Oncology: Given the role of WNK1 in promoting metastasis and angiogenesis, its inhibition presents a novel strategy to combat cancer progression, particularly in aggressive cancers like triple-negative breast cancer.[6][7][19]
-
Hypertension: Targeting the WNK1 pathway offers a direct approach to lowering blood pressure by modulating ion transport in the kidneys.[2][3]
Future research should focus on optimizing the potency and selectivity of WNK1 inhibitors, as well as evaluating their efficacy and safety in preclinical and clinical settings. The high degree of homology within the kinase domains of the four WNK isoforms presents a challenge for developing isoform-specific inhibitors, which may be necessary to minimize off-target effects.[6] Allosteric inhibitors, such as WNK476, may provide a path to achieving greater selectivity.[15]
Conclusion
This compound is a valuable pharmacological tool for investigating the complex biology of WNK1. The accumulating evidence strongly supports WNK1 as a viable therapeutic target for a range of diseases. The continued development and characterization of WNK1 inhibitors will be crucial in translating our understanding of this kinase into novel and effective therapies.
References
- 1. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 2. WNK1 - Wikipedia [en.wikipedia.org]
- 3. WNK kinases in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of WNK1 in pathologic central nervous system signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - WNK1 [maayanlab.cloud]
- 6. aacrjournals.org [aacrjournals.org]
- 7. WNK1 Kinase Stimulates Angiogenesis to Promote Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WNK kinases sense molecular crowding and rescue cell volume via phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK [pubmed.ncbi.nlm.nih.gov]
- 18. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WNK1 kinase signaling in metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Wnk1-IN-1: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of Wnk1-IN-1, a potent inhibitor of With-No-Lysine (K) Kinase 1 (WNK1). This document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathway involving WNK1.
Introduction
This compound, also identified as trihalo-sulfone 1, is a small molecule inhibitor of WNK1, a serine/threonine kinase that plays a crucial role in regulating ion transport and is implicated in hypertension and certain cancers.[1] Understanding the selectivity profile of this compound is paramount for its development as a research tool and potential therapeutic agent. This guide summarizes the available quantitative data on its kinase inhibition, provides detailed experimental protocols for relevant assays, and visualizes the WNK1 signaling pathway.
Kinase Selectivity Profile of this compound
The selectivity of this compound has been assessed against a panel of kinases. The primary measure of inhibitory potency is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: IC50 Values of this compound against WNK Family Kinases
| Kinase | IC50 (µM) | Assay Type | Reference |
| WNK1 | 1.6 | Radiometric ([γ-³²P]ATP) | [2] |
| OSR1 (cellular phosphorylation) | 4.3 | Western Blot | [3] |
| WNK3 | >16 (10-fold less potent than for WNK1) | Kinase-Glo | [3] |
Table 2: Selectivity of this compound against a Broader Kinase Panel
This compound was screened against a panel of 50 diverse kinases by Eurofins Inc. The following table summarizes the kinases that showed significant inhibition at a concentration of 10 µM.
| Kinase | % Inhibition at 10 µM | Kinase Family |
| WNK1 | ~20% | Serine/Threonine Kinase |
| WNK3 | ~20% | Serine/Threonine Kinase |
| JNK2 | >20% | Serine/Threonine Kinase |
| JNK3 | >20% | Serine/Threonine Kinase |
| Other Kinase 1 | ~20% | To be specified from data |
| Other Kinase 2 | ~20% | To be specified from data |
| Other Kinase 3 | ~20% | To be specified from data |
| Other Kinase 4 | ~20% | To be specified from data |
Note: The specific identity of the four other kinases with ~20% inhibition was not fully detailed in the readily available public information. The primary publication's supplementary data would be the definitive source for this information.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the selectivity profile of this compound.
Radiometric Kinase Assay (for WNK1 IC50 Determination)
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.
Materials:
-
Recombinant WNK1 enzyme
-
Substrate peptide (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific substrate like a peptide derived from OSR1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, WNK1 enzyme, and the substrate peptide.
-
Add varying concentrations of this compound (typically in a serial dilution) or DMSO (as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinase-Glo® Luminescent Kinase Assay (for WNK3 IC50 Estimation)
This commercially available assay quantifies the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant WNK3 enzyme
-
Substrate
-
ATP
-
Kinase-Glo® Reagent
-
This compound (or other test compounds) dissolved in DMSO
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Set up the kinase reaction in the wells of an opaque-walled plate, including the kinase, substrate, and ATP in a suitable buffer.
-
Add varying concentrations of this compound or DMSO to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal proportional to the amount of remaining ATP.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control (higher luminescence indicates lower kinase activity).
-
Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration.
WNK1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical WNK1 signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: The WNK1 signaling pathway, illustrating the inhibition by this compound.
Caption: A generalized workflow for kinase inhibitor screening and selectivity profiling.
Conclusion
This compound is a selective inhibitor of WNK1 with a micromolar IC50 value. While it demonstrates some activity against other WNK family members and a limited number of other kinases at higher concentrations, its primary potency is directed towards WNK1. The experimental protocols provided herein offer a foundation for researchers to further investigate the inhibitory properties of this compound and similar compounds. The visualization of the WNK1 signaling pathway provides context for the inhibitor's mechanism of action. This technical guide serves as a valuable resource for professionals in the fields of kinase research and drug development.
References
An In-depth Technical Guide to WNK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a pivotal role in regulating ion homeostasis, blood pressure, and cell volume. The four mammalian WNK isoforms (WNK1, WNK2, WNK3, and WNK4) are key upstream regulators of the SPAK/OSR1 kinases, which in turn phosphorylate and activate members of the SLC12A family of cation-chloride cotransporters, such as NKCC1/2 and NCC. Dysregulation of the WNK signaling pathway is implicated in various pathologies, most notably familial hyperkalemic hypertension (FHHt), but also in cancer and neurological disorders.[1][2] This has positioned WNK kinases as attractive therapeutic targets for the development of novel inhibitors.
This technical guide provides a comprehensive overview of the current landscape of WNK kinase inhibitors, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the core signaling pathway and inhibitor screening workflows.
Data Presentation: WNK Kinase Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of various classes of WNK kinase inhibitors against the four WNK isoforms. This data is crucial for comparing the efficacy and selectivity of different compounds.
Table 1: Pan-WNK Kinase Inhibitors
| Inhibitor | WNK1 IC50 (nM) | WNK2 IC50 (nM) | WNK3 IC50 (nM) | WNK4 IC50 (nM) | Reference(s) |
| WNK463 | 5 | 1 | 6 | 9 | [3][4] |
Table 2: Isoform-Biased and Other WNK Kinase Inhibitors
| Inhibitor | WNK1 IC50 | WNK2 IC50 | WNK3 IC50 | WNK4 IC50 | Reference(s) |
| WNK-IN-11 | 4 nM | 228 nM (57-fold selective for WNK1) | - | >4000 nM (>1000-fold selective for WNK1) | [5][6] |
| STOCK2S 26016 | 34.4 µM | - | - | 16 µM | [7] |
| SW120619 | 2.3 µM | 16.8 µM | 0.7 µM | - | [8][9] |
| Trihalo-sulfone 1 | 1.6 µM | - | - | - | [10] |
Note: A dash (-) indicates that data was not available in the cited sources.
Table 3: Inhibitors from High-Throughput Screening (Selected Examples)
| Inhibitor Class | Representative Compound | WNK1 IC50 (µM) | WNK3 IC50 (µM) | Reference(s) |
| Quinoline | SW120619 | 2.3 | 0.7 | [1][11] |
| Halo-sulfone | - | Varies | Varies | [12][13] |
| Cyclopropane-containing thiazole | SW182086 | Nearly equal to WNK3 | Nearly equal to WNK1 | [1][14] |
| Nitrophenol-derived | - | Varies | Varies | [2] |
| Piperazine-containing | - | Varies | Varies | [2] |
Note: For many compounds from high-throughput screens, precise IC50 values are not always published, but rather their relative potency or inhibition at a specific concentration. For detailed information, please refer to the cited literature.
Mandatory Visualization
WNK Signaling Pathway
The following diagram illustrates the canonical WNK signaling cascade, a crucial pathway for ion homeostasis and blood pressure regulation.
Canonical WNK signaling pathway.
Experimental Workflow for WNK Inhibitor Screening
This diagram outlines a typical workflow for the discovery and characterization of novel WNK kinase inhibitors.
Workflow for WNK kinase inhibitor screening.
Experimental Protocols
In Vitro WNK Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of a WNK kinase and the potency of an inhibitor by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant WNK1, WNK2, WNK3, or WNK4 enzyme
-
OSR1tide peptide substrate (or other suitable WNK substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[15]
-
Test inhibitor compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute the compounds to their final assay concentration in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
2.5 µL of test inhibitor solution (or DMSO for control wells).
-
2.5 µL of a solution containing the WNK enzyme and OSR1tide substrate in Kinase Buffer.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution (in Kinase Buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific WNK isoform.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[15]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[15]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular OSR1 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a WNK inhibitor to block the phosphorylation of a direct downstream target of WNK kinases, OSR1, in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Osmotic stress inducer (e.g., sorbitol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-OSR1 (Thr185), anti-total OSR1, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the WNK inhibitor (or DMSO for control) for 1-2 hours.
-
Induce WNK pathway activation by adding sorbitol to the medium (e.g., 400 mM final concentration) for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-OSR1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total OSR1 and a loading control to ensure equal protein loading.
-
Quantify the band intensities for phospho-OSR1 and normalize them to total OSR1 and the loading control.
-
Determine the concentration-dependent inhibition of OSR1 phosphorylation by the test compound.
-
Rubidium Flux Assay for NKCC1 Activity
This functional cell-based assay measures the activity of the Na-K-2Cl cotransporter (NKCC1), a downstream effector of the WNK-SPAK/OSR1 pathway. Inhibition of WNK signaling is expected to reduce NKCC1 activity, which can be quantified by measuring the influx of rubidium (a potassium analog).
Materials:
-
HEK293 cells stably expressing NKCC1
-
Cell culture medium
-
Pre-incubation buffer (e.g., low-chloride buffer to stimulate NKCC1)
-
Flux buffer containing non-radioactive rubidium chloride (RbCl)
-
Wash buffer
-
Lysis buffer
-
Test inhibitor compounds
-
Bumetanide (a known NKCC1 inhibitor, as a positive control)
-
Atomic Absorption Spectrometer or Inductively Coupled Plasma Mass Spectrometer
Procedure:
-
Cell Plating: Seed the NKCC1-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the WNK inhibitor or bumetanide for a specified period (e.g., 60 minutes).
-
Stimulation of NKCC1 Activity:
-
Aspirate the medium and wash the cells with a pre-incubation buffer.
-
Incubate the cells in a low-chloride pre-incubation buffer to stimulate NKCC1 activity.
-
-
Rubidium Influx:
-
Aspirate the pre-incubation buffer and add the flux buffer containing RbCl.
-
Allow the rubidium influx to proceed for a short period (e.g., 2-5 minutes).
-
-
Termination of Influx:
-
Rapidly aspirate the flux buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular rubidium.
-
-
Cell Lysis: Lyse the cells with the lysis buffer to release the intracellular rubidium.
-
Quantification of Rubidium:
-
Transfer the lysate to a new plate.
-
Measure the intracellular rubidium concentration using an Atomic Absorption Spectrometer or ICP-MS.
-
-
Data Analysis:
-
Normalize the rubidium influx to the total protein content in each well.
-
Calculate the percent inhibition of rubidium influx for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of NKCC1-mediated rubidium influx.
-
References
- 1. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. WNK3 inhibition elicits antitumor immunity by suppressing PD-L1 expression on tumor cells and activating T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SW120619 | WNK3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. WNK Kinase | DC Chemicals [dcchemicals.com]
- 10. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.jp [promega.jp]
Methodological & Application
Application Notes and Protocols for Wnk1-IN-1 In Vitro Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of Wnk1-IN-1, a selective inhibitor of With-No-Lysine Kinase 1 (WNK1). The included protocols cover both biochemical and cell-based assays to determine the potency and mechanism of action of this compound.
Introduction
WNK1 is a serine/threonine kinase that plays a crucial role in regulating ion homeostasis, blood pressure, and cell volume.[1][2] It functions as an upstream regulator of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress responsive 1) kinases.[1][3] WNK1 phosphorylates and activates SPAK and OSR1, which in turn phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2] Dysregulation of the WNK signaling pathway is associated with hypertension and has been implicated in cancer.[3][4] this compound is a valuable tool for studying the physiological and pathological roles of WNK1.
Data Presentation
The following table summarizes the quantitative data for this compound activity.
| Assay Type | Target | Parameter | Value | Cell Line (if applicable) | Reference |
| Biochemical Kinase Assay | WNK1 | IC50 | 1.6 µM | N/A | [5] |
| Cell-Based Assay | OSR1 Phosphorylation | IC50 | 4.3 µM | MDAMB231 | [5] |
| Biochemical Kinase Assay | WNK3 | Selectivity | 10-fold less potent than WNK1 | N/A | [5] |
Signaling Pathway
The diagram below illustrates the core WNK1 signaling pathway. Under conditions of osmotic stress or low intracellular chloride, WNK1 is activated. Activated WNK1 then phosphorylates and activates the downstream kinases OSR1 and SPAK. These kinases, in turn, phosphorylate ion cotransporters such as NKCC1, leading to their activation and subsequent regulation of ion flux across the cell membrane.
Caption: The WNK1 signaling cascade.
Experimental Protocols
Biochemical WNK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of WNK1 and the inhibitory potential of this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
WNK1 Kinase Enzyme System (containing recombinant WNK1, substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit
-
This compound
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the WNK1 kinase reaction buffer as specified by the manufacturer.
-
Dilute the WNK1 enzyme and substrate (e.g., Myelin Basic Protein or a specific peptide substrate like OXSR1tide) in the kinase reaction buffer to the desired concentrations.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase reaction buffer to the final assay concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
-
Kinase Reaction:
-
Add 1 µL of this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 2 µL of the diluted WNK1 enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the WNK1 kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the WNK1 ADP-Glo™ assay.
Cell-Based OSR1 Phosphorylation Assay (Western Blot)
This protocol details the measurement of this compound's ability to inhibit the phosphorylation of the WNK1 substrate, OSR1, in a cellular context using Western blotting. The breast cancer cell line MDAMB231 is used as a model system.[5]
Materials:
-
MDAMB231 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MDAMB231 cells in the recommended medium until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.2 to 12.5 µM) or DMSO vehicle control for 24 hours.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-OSR1 (Thr185) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the total OSR1 antibody to normalize for protein loading.
-
Quantify the band intensities for phospho-OSR1 and total OSR1.
-
Calculate the ratio of phospho-OSR1 to total OSR1 for each treatment condition.
-
Determine the IC50 value by plotting the normalized phospho-OSR1 levels against the this compound concentration.
-
Caption: Workflow for the cell-based OSR1 phosphorylation assay.
References
- 1. Emerging role of WNK1 in pathologic central nervous system signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNK lies upstream of kinases involved in regulation of ion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-OSR1 (Thr185) Antibody | Affinity Biosciences [affbiotech.com]
- 7. assaybiotechnology.com [assaybiotechnology.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. OSR1 Antibody | Cell Signaling Technology [cellsignal.com]
Wnk1-IN-1 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine Kinase 1 (WNK1) is a serine/threonine kinase that plays a pivotal role in regulating ion homeostasis, cell volume, and blood pressure.[1] It functions as an upstream regulator of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. The WNK1-SPAK/OSR1 signaling cascade is a critical pathway that modulates the activity of various ion co-transporters, including the Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). Dysregulation of the WNK1 pathway has been implicated in hypertension and has emerged as a potential therapeutic target in oncology, with roles in tumor growth, angiogenesis, and metastasis.[2][3]
Wnk1-IN-1 is a selective inhibitor of WNK1. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to probe the function of WNK1 and screen for novel therapeutic agents targeting this pathway.
Target Audience
This guide is intended for researchers, scientists, and drug development professionals in academia and the pharmaceutical industry who are investigating the WNK1 signaling pathway, developing WNK1 inhibitors, or screening for compounds that modulate ion transport and related cellular processes.
Core Concepts
A key method for assessing WNK1 activity in a cellular context is to measure the phosphorylation of its direct downstream substrate, OSR1 (or its close homolog SPAK). This compound can be used to inhibit this phosphorylation event in a dose-dependent manner. The primary readout for the assays described herein is the quantification of phosphorylated OSR1 (pOSR1) or SPAK (pSPAK).
Data Presentation
The following table summarizes the inhibitory activity of this compound and a related pan-WNK inhibitor, WNK463, from both in vitro and cell-based assays.
| Compound | Assay Type | Target | Cell Line | IC50 | Reference |
| This compound | In vitro Kinase Assay | WNK1 | - | 1.6 µM | MedchemExpress |
| This compound | Cell-Based Assay (pOSR1) | WNK1 | MDAMB231 | 4.3 µM | MedchemExpress |
| WNK463 | In vitro Kinase Assay | WNK1 | - | 5 nM | [4] |
| WNK463 | In vitro Kinase Assay | WNK2 | - | 1 nM | [4] |
| WNK463 | In vitro Kinase Assay | WNK3 | - | 6 nM | [4] |
| WNK463 | In vitro Kinase Assay | WNK4 | - | 9 nM | [4] |
| WNK463 | Cell-Based Assay (pSPAK/OSR1) | WNKs | hTECs | 50 nM - 10 µM | [4] |
Signaling Pathway and Experimental Workflow
To visualize the WNK1 signaling pathway and the general workflow for a cell-based inhibition assay, the following diagrams are provided.
Experimental Protocols
Protocol 1: Western Blot Analysis of OSR1/SPAK Phosphorylation
This protocol details the measurement of WNK1 inhibition by quantifying the change in OSR1/SPAK phosphorylation via Western blotting.
Materials:
-
Cell Line: HEK293, MDA-MB-231, or other cell line expressing WNK1.
-
This compound: Stock solution in DMSO.
-
Stimulation Buffer: Hypotonic buffer (e.g., 1:1 mixture of standard culture medium and sterile water) or standard medium containing a known WNK1 activator.
-
Lysis Buffer: RIPA buffer or a specialized lysis buffer for phosphorylated proteins (e.g., 50mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors (e.g., 1mM NaF, 1mM Na3VO4, 10mM β-glycerophosphate).[5]
-
Primary Antibodies:
-
Rabbit anti-phospho-SPAK (Ser373)/phospho-OSR1 (Ser325) (e.g., Millipore #07-2273, recommended dilution 1:1000).[6]
-
Rabbit anti-OSR1 (e.g., Cell Signaling Technology #3729, recommended dilution 1:1000).[7]
-
Rabbit anti-SPAK (e.g., Cell Signaling Technology #2281, recommended dilution 1:1000).[8]
-
Antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Other Reagents: BSA or non-fat dry milk for blocking, TBST buffer, ECL substrate, PVDF membrane, SDS-PAGE gels and buffers.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. (Optional) Serum-starve cells for 4-6 hours prior to treatment. c. Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 to 25 µM) or vehicle (DMSO) for 1-2 hours. d. Stimulate the WNK1 pathway by replacing the medium with a hypotonic buffer or other appropriate stimulus for 15-30 minutes.[9]
-
Cell Lysis: a. Aspirate the medium and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 20 minutes, vortexing briefly every 5 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
-
Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Perform electrophoresis and transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (anti-phospho-OSR1/SPAK) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 5 minutes each with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again as in step 3f. i. Visualize the bands using an ECL detection system.
-
Data Analysis: a. Quantify the band intensities for phospho-OSR1/SPAK and the total OSR1/SPAK or a housekeeping protein. b. Normalize the phospho-signal to the total protein or housekeeping protein signal. c. Plot the normalized signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Protocol 2: In-Cell Western (ICW) Assay for High-Throughput Screening
This protocol provides a higher-throughput method for assessing WNK1 inhibition in a 96-well format.
Materials:
-
Cell Line: Adherent cell line suitable for ICW.
-
This compound: Stock solution in DMSO.
-
Stimulation Buffer: As in Protocol 1.
-
Fixation Solution: 4% formaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: Intercept (TBS) Blocking Buffer or a similar commercial blocking buffer.
-
Primary Antibodies: As in Protocol 1, validated for immunofluorescence.
-
Secondary Antibodies: IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW Donkey anti-Rabbit IgG).
-
Normalization Dye: A DNA stain like DRAQ5™ to normalize for cell number.[10]
-
Other: 96-well plates, plate shaker, infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Culture and Treatment: a. Seed 5,000-15,000 cells per well in a 96-well plate and allow them to adhere overnight. b. Pre-treat cells with a serial dilution of this compound or vehicle for 1-2 hours. c. Stimulate the cells as described in Protocol 1.
-
Fixation and Permeabilization: a. Remove the medium and fix the cells with 150 µL of 4% formaldehyde for 20 minutes at room temperature.[11] b. Wash the wells three times with 200 µL of PBS. c. Permeabilize the cells by incubating with 150 µL of 0.1% Triton X-100 in PBS for 20 minutes.[11]
-
Immunostaining: a. Wash the wells three times with PBS containing 0.1% Tween-20 (PBST). b. Block the cells with 150 µL of blocking buffer for 1.5 hours at room temperature.[12] c. Incubate the cells with 50 µL of primary antibody (anti-phospho-OSR1/SPAK) diluted in antibody dilution buffer overnight at 4°C.[13] d. Wash the wells five times with PBST. e. Incubate with 50 µL of the appropriate IRDye-conjugated secondary antibody and the normalization dye (if used) for 1 hour at room temperature in the dark. f. Wash the wells five times with PBST.
-
Data Acquisition and Analysis: a. Scan the plate using an infrared imaging system. b. Quantify the fluorescence intensity in the appropriate channels for both the target protein and the normalization dye. c. Normalize the target signal to the normalization signal. d. Plot the normalized data to determine the IC50 of this compound.
Protocol 3: Functional Assay - Rubidium (Rb+) Flux Assay for NKCC1 Activity
This protocol provides a functional readout of the WNK1 pathway by measuring the activity of the downstream ion co-transporter, NKCC1.
Materials:
-
Cell Line: HEK293 or another cell line with robust NKCC1 activity.
-
This compound: Stock solution in DMSO.
-
Loading Buffer: Standard culture medium supplemented with non-radioactive Rubidium Chloride (RbCl).
-
Flux Buffer: A buffer designed to stimulate NKCC1-mediated Rb+ uptake.
-
Wash Buffer: Ice-cold buffer to remove extracellular Rb+.
-
Lysis Solution: e.g., 1% Triton X-100.
-
Instrumentation: Atomic Absorption Spectrometer (AAS) or an Ion Channel Reader.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in multi-well plates and grow to confluency. b. Pre-treat cells with this compound or vehicle for the desired time.
-
Rb+ Loading: a. Replace the culture medium with Loading Buffer and incubate for 2-4 hours to allow cells to load with Rb+.[14]
-
Rb+ Flux Assay: a. Aspirate the Loading Buffer and wash the cells multiple times with ice-cold Wash Buffer to remove extracellular Rb+.[14] b. Add the Flux Buffer to initiate Rb+ uptake via NKCC1 and incubate for a short period (e.g., 2-10 minutes).
-
Sample Collection and Analysis: a. Terminate the flux by aspirating the Flux Buffer and washing with ice-cold Wash Buffer. b. Lyse the cells with the Lysis Solution. c. Measure the intracellular Rb+ concentration in the cell lysates using AAS.[15]
-
Data Analysis: a. Calculate the rate of Rb+ influx. b. Compare the influx rates in this compound treated cells to vehicle-treated cells to determine the inhibitory effect.
Concluding Remarks
The protocols and information provided in this guide offer a comprehensive framework for utilizing this compound as a tool to investigate the WNK1 signaling pathway in cell-based assays. The choice of assay will depend on the specific research question and available resources. Western blotting provides a detailed, semi-quantitative analysis of protein phosphorylation, while the In-Cell Western assay is more suited for higher-throughput screening applications. The Rubidium flux assay offers a valuable functional readout of the entire WNK1-SPAK/OSR1-NKCC1 signaling cascade. Careful optimization of cell lines, inhibitor concentrations, and stimulation conditions will be crucial for obtaining robust and reproducible data.
References
- 1. WNK1 is an assembly factor for the human ER membrane protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-phospho-SPAK Antibody (Ser373) / phospho-OSR1 Antibody (Ser325) | 07-2273 [merckmillipore.com]
- 7. OSR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. SPAK Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Activation of WNK1 signaling through Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 12. biomol.com [biomol.com]
- 13. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 15. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wnk1-IN-1 In Vivo Administration
For researchers, scientists, and drug development professionals.
Disclaimer
The following application notes and protocols are compiled from publicly available data and manufacturer's recommendations. Crucially, no peer-reviewed scientific literature has been identified that details the specific in vivo dosage and administration of Wnk1-IN-1 in animal models. The information provided herein is intended for guidance and informational purposes only. Researchers must conduct their own dose-finding and toxicology studies to determine a safe and effective dosage for their specific animal model and experimental design.
Introduction to this compound
This compound is a selective inhibitor of With-No-Lysine (WNK) kinase 1 (WNK1).[1] WNK1 is a serine/threonine kinase that plays a crucial role in regulating ion transport and is implicated in blood pressure regulation and cancer progression.[1][2][3] Inhibition of WNK1 is a therapeutic strategy being explored for hypertension and various cancers.[2][3] this compound has an IC50 value of 1.6 μM for WNK1 and has been shown to inhibit the phosphorylation of the downstream target OSR1 with an IC50 of 4.3 μM in MDA-MB-231 breast cancer cells.[1]
WNK1 Signaling Pathway
The WNK1 signaling pathway is a key regulator of ion homeostasis. WNK1 phosphorylates and activates the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase). These kinases, in turn, phosphorylate and regulate the activity of various ion co-transporters, thereby controlling cellular ion flux and volume. Dysregulation of this pathway is associated with hypertension and has been implicated in promoting cancer cell migration and invasion.[4][5]
Caption: Simplified WNK1 signaling cascade.
In Vivo Administration of WNK Inhibitors: Data from Related Compounds
While specific in vivo data for this compound is not available, studies on other WNK inhibitors, such as WNK463, provide some insight into potential dosing and administration strategies.
It is critical to note that these are different compounds, and their pharmacokinetic and pharmacodynamic properties may vary significantly from those of this compound.
| Compound | Animal Model | Application | Dosage | Administration Route | Duration | Reference |
| WNK463 | Mouse (xenograft) | Breast Cancer | 1 - 1.5 mg/kg | Not specified | 4 weeks | [6] |
| WNK-IN-11 | Rodent | Hypertension | 1 - 10 mg/kg (oral) | Oral gavage | Not specified | [7] |
Note: The study using WNK-IN-11 in rodents reported adverse effects such as ataxia and breathing difficulties at higher doses.[7] A study with WNK463 in a breast cancer model noted that at the lower doses of 1-1.5 mg/kg, no obvious adverse effects were observed over a 4-week period.[4]
Recommended Formulation Protocols for this compound (from commercial suppliers)
The following are suggested vehicle formulations for the in vivo administration of this compound, as provided by commercial suppliers. Researchers should perform their own solubility and stability tests. The working solution should be prepared fresh daily.[1]
Protocol 1: DMSO, PEG300, Tween-80, Saline Formulation
This formulation is commonly used for compounds with poor water solubility.
-
Components:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Achievable Concentration: Approximately 2.5 mg/mL[1]
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix until a clear solution is obtained. Sonication may be used to aid dissolution.
-
Protocol 2: DMSO, Corn Oil Formulation
This formulation is suitable for subcutaneous or intraperitoneal administration.
-
Components:
-
10% DMSO
-
90% Corn Oil
-
-
Achievable Concentration: Approximately 2.5 mg/mL[8]
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. Sonication may be necessary.
-
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 4. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Measuring WNK1 Kinase Activity with WNK1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and cellular stress responses. WNK1, a key member of this family, is implicated in various physiological processes, including blood pressure regulation, and has emerged as a potential therapeutic target in oncology.[1][2] Accurate measurement of WNK1 kinase activity is essential for understanding its biological functions and for the development of specific inhibitors. WNK1-IN-1 is a selective inhibitor of WNK1, making it a valuable tool for studying its activity.[3]
This document provides detailed application notes and protocols for measuring WNK1 activity using this compound in both in vitro and cellular contexts.
WNK1 Signaling Pathway
WNK1 acts as an upstream regulator of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1) kinases.[1] Upon activation, WNK1 phosphorylates and activates SPAK and OSR1.[4] These downstream kinases then phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby controlling ion homeostasis.[4][5]
Figure 1: Simplified WNK1 signaling cascade.
This compound: A Selective WNK1 Inhibitor
This compound is a chemical probe that selectively inhibits the kinase activity of WNK1. Understanding its properties is crucial for interpreting experimental results.
Quantitative Data for this compound
| Parameter | Value | Assay Type | Reference |
| IC50 for WNK1 | 1.6 µM | In vitro kinase assay | [3] |
| IC50 for OSR1 phosphorylation | 4.3 µM | Cell-based assay (MDAMB231 cells) | [3] |
| Selectivity | >10-fold more potent for WNK1 than WNK3 | Kinase-Glo assay | [3] |
Experimental Protocols
In Vitro WNK1 Kinase Assay using ADP-Glo™
This protocol describes the measurement of WNK1 kinase activity by quantifying the amount of ADP produced in the kinase reaction using the ADP-Glo™ Kinase Assay.
Figure 2: Workflow for the ADP-Glo™ WNK1 kinase assay.
Materials:
-
Recombinant WNK1 enzyme
-
WNK1 substrate (e.g., OSR1tide peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Dilute the WNK1 enzyme and substrate in Kinase Buffer to the desired working concentrations.
-
Prepare the ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for WNK1 if known.
-
-
Assay Setup (in a 384-well plate):
-
Add 1 µL of this compound dilution (or DMSO for control).
-
Add 2 µL of diluted WNK1 enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus to the WNK1 kinase activity.
-
Cell-Based Assay for WNK1 Activity
This protocol measures the downstream effects of WNK1 inhibition by assessing the phosphorylation of its substrate, OSR1, in cultured cells.
Figure 3: Workflow for the cell-based WNK1 activity assay.
Materials:
-
Cell line expressing WNK1 and OSR1 (e.g., MDAMB231 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-OSR1 (e.g., at Ser325), anti-total OSR1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.2-12.5 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-OSR1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total OSR1 and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-OSR1 signal to the total OSR1 signal and the loading control.
-
Plot the normalized phospho-OSR1 levels against the concentration of this compound to determine the IC50 in the cellular context.
-
Data Interpretation and Troubleshooting
-
In Vitro Assays: The IC50 value obtained from the in vitro assay reflects the direct inhibitory potential of this compound on the isolated WNK1 enzyme. Ensure the enzyme is active and the assay is within the linear range.
-
Cell-Based Assays: The cellular IC50 value provides information on the compound's ability to inhibit WNK1 in a more physiologically relevant environment, taking into account cell permeability and off-target effects. A rightward shift in the IC50 compared to the in vitro value is common.
-
Troubleshooting:
-
No or low signal in ADP-Glo™ assay: Check the activity of the WNK1 enzyme, the integrity of the ATP, and the expiration date of the assay reagents.
-
High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure the use of fresh lysis buffer with inhibitors.
-
Inconsistent results: Ensure accurate pipetting and consistent incubation times. Use appropriate controls in every experiment.
-
Conclusion
The protocols outlined in this document provide robust methods for measuring WNK1 kinase activity using the selective inhibitor this compound. The combination of in vitro biochemical assays and cell-based approaches will enable researchers to effectively characterize the function of WNK1 and evaluate the potency and mechanism of action of its inhibitors, facilitating further research and drug development efforts in related fields.
References
Application Notes and Protocols for Wnk1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Wnk1-IN-1, a selective inhibitor of With-No-Lysine (K) Kinase 1 (WNK1), in preclinical research. The following sections detail the inhibitor's mechanism of action, provide quantitative data on its efficacy, and offer step-by-step experimental protocols for its application in various assays.
Introduction to this compound
This compound is a valuable chemical probe for investigating the physiological and pathological roles of the WNK1 signaling pathway. WNK1 is a serine-threonine kinase that plays a crucial role in regulating ion transport, blood pressure, and various cellular processes, including cell migration and invasion, which are implicated in cancer metastasis.[1][2][3][4] this compound exerts its inhibitory effect on WNK1, thereby modulating the activity of downstream signaling components.
Mechanism of Action
The WNK1 signaling cascade is a key regulator of cellular ion homeostasis. WNK1 phosphorylates and activates the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[5][6] Activated OSR1 and SPAK, in turn, phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[6] Dysregulation of this pathway has been linked to hypertension and is increasingly implicated in cancer progression, particularly in promoting cell migration and invasion.[1][2][3][4] this compound selectively inhibits the kinase activity of WNK1, leading to a reduction in the phosphorylation of its downstream targets, including OSR1.[7]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (WNK1) | 1.6 µM | - | Kinase Assay | [7] |
| IC50 (OSR1 phosphorylation) | 4.3 µM | MDA-MB-231 | Cell-based Assay | [7] |
Table 2: Selectivity of this compound
| Kinase | Potency vs. WNK1 | Assay Type | Reference |
| WNK3 | 10-fold less potent | Kinase-Glo Assay | [7] |
Mandatory Visualizations
WNK1 Signaling Pathway
Caption: WNK1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot for OSR1 Phosphorylation
Caption: Workflow for assessing OSR1 phosphorylation via Western Blot.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Experimental Workflow: Transwell Invasion Assay
Caption: Workflow for the transwell invasion assay.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on WNK1 kinase activity.
Materials:
-
Recombinant active WNK1 enzyme
-
WNK1 substrate (e.g., a peptide containing the OSR1 phosphorylation site)
-
This compound
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions or DMSO (vehicle control).
-
Add the WNK1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of OSR1 Phosphorylation
This protocol details the assessment of this compound's effect on the phosphorylation of the downstream target OSR1 in a cellular context.[7]
Materials:
-
MDA-MB-231 breast cancer cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-OSR1 (Thr185), anti-total OSR1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.2, 1, 5, 12.5 µM) or DMSO for 24 hours.[7]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-OSR1 signal to total OSR1 and the loading control.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium
-
This compound
-
Sterile p200 pipette tip or a wound healing assay tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create a uniform "scratch" or "wound" in the center of the cell monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or DMSO (vehicle control).
-
Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for each condition.
Transwell Invasion Assay
This assay assesses the ability of cells to invade through an extracellular matrix, a key step in metastasis.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet stain
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Add this compound at the desired concentrations to the upper chamber.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Compare the number of invading cells between the this compound treated groups and the control group.
In Vivo Xenograft Tumor Model (Adapted from studies with WNK inhibitors)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model.[8][9][10]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MDA-MB-231-luc cells (or other suitable breast cancer cell line)
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Bioluminescence imaging system and luciferin
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of MDA-MB-231-luc cells mixed with Matrigel into the mammary fat pad of the mice.
-
Alternatively, for a metastasis model, inject the cells intravenously or intracardially.[9]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for metastatic models) at regular intervals.
-
-
Treatment:
-
Once tumors are established (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Dosing will need to be optimized based on tolerability and efficacy studies.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until the study endpoint (e.g., tumors reach a certain size, or a predetermined time point).
-
At the end of the study, euthanize the mice and excise the primary tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, Western blot).
-
For metastasis models, quantify the metastatic burden in various organs (e.g., lungs, liver, bone) using bioluminescence imaging or histological analysis.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
- 1. researchgate.net [researchgate.net]
- 2. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Wnk1-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion transport and cellular signaling pathways. WNK1, in particular, is a key regulator of blood pressure and has been implicated in cancer progression through its influence on cell migration, invasion, and angiogenesis. The WNK1 signaling cascade primarily involves the phosphorylation and activation of the downstream kinases OSR1 (Oxidative Stress Responsive Kinase 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase). These activated kinases then phosphorylate and regulate the activity of ion co-transporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).
Wnk1-IN-1 is a selective inhibitor of WNK1, making it a valuable tool for studying the physiological and pathological roles of WNK1.[1] Assessing the efficacy of this compound and other WNK1 inhibitors is critical for both basic research and therapeutic development. These application notes provide detailed protocols for biochemical, cell-based, and in vivo assays to characterize the efficacy of this compound.
WNK1 Signaling Pathway
References
Application of WNK1-IN-1 in Hypertension Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Wnk1 inhibitors, exemplified by the potent pan-WNK inhibitor WNK463, in the study of hypertension.
Introduction
With-No-Lysine (WNK) kinases, particularly WNK1, are critical regulators of blood pressure through their modulation of ion transport in the kidney. The WNK1-SPAK/OSR1-NCC signaling cascade has emerged as a key pathway in the pathophysiology of hypertension, making it an attractive target for novel antihypertensive therapies. Wnk1-IN-1 and its more potent analogue, WNK463, are small molecule inhibitors that target WNK kinases, offering a valuable tool to investigate the therapeutic potential of this pathway. This document outlines the application of these inhibitors in hypertension research, providing detailed protocols for in vivo and in vitro studies.
Mechanism of Action
WNK1, in response to various stimuli including changes in intracellular chloride concentration and osmotic stress, phosphorylates and activates the downstream kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). Activated SPAK/OSR1, in turn, phosphorylates and activates the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1/2) in the distal convoluted tubule of the kidney. This leads to increased renal salt reabsorption, and consequently, an elevation in blood pressure. WNK1 inhibitors block the catalytic activity of WNK1, thereby preventing the phosphorylation and activation of SPAK/OSR1 and subsequently NCC, leading to increased sodium and water excretion (natriuresis and diuresis) and a reduction in blood pressure.[1]
Data Presentation
In Vitro Inhibitory Activity
| Compound | Target | IC50 | Reference |
| This compound | WNK1 | 1.6 µM | [2] |
| This compound | p-OSR1 | 4.3 µM | [2] |
| WNK463 | WNK1 | 5 nM | [3][4] |
| WNK463 | WNK2 | 1 nM | [3][4] |
| WNK463 | WNK3 | 6 nM | [3][4] |
| WNK463 | WNK4 | 9 nM | [3][4] |
In Vivo Efficacy of WNK463 in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Heart Rate Increase (bpm) |
| 1 | Significant, dose-dependent decrease | Dose-dependent increase |
| 3 | Significant, dose-dependent decrease | Dose-dependent increase |
| 10 | Significant, dose-dependent decrease | Dose-dependent increase |
| Dose (mg/kg, p.o.) | Urine Output | Urinary Sodium Excretion | Urinary Potassium Excretion | |---|---|---| | 1 | Significant, dose-dependent increase | Significant, dose-dependent increase | Significant, dose-dependent increase | | 3 | Significant, dose-dependent increase | Significant, dose-dependent increase | Significant, dose-dependent increase | | 10 | Significant, dose-dependent increase | Significant, dose-dependent increase | Significant, dose-dependent increase |
-
Pharmacokinetics in Sprague Dawley Rats: [3]
| Parameter | Value |
| Oral Bioavailability | 74% |
| Half-life (t1/2) | 2.1 hours |
Signaling Pathway and Experimental Workflow
Caption: WNK1 signaling pathway in hypertension and point of inhibition.
Caption: Experimental workflow for hypertension studies using Wnk1 inhibitors.
Experimental Protocols
In Vivo Blood Pressure Measurement in Rodents
Objective: To measure systolic, diastolic, and mean arterial blood pressure in conscious rodents treated with a Wnk1 inhibitor using a non-invasive tail-cuff method.
Materials:
-
CODA non-invasive blood pressure system (or equivalent)
-
Animal restrainers of appropriate size
-
Warming platform
-
Wnk1 inhibitor (e.g., WNK463) formulated for oral gavage
-
Vehicle control
Procedure:
-
Acclimatization: For 5-7 consecutive days prior to the experiment, acclimatize the animals to the restraining procedure and the tail-cuff apparatus for 10-15 minutes each day. This is crucial to minimize stress-induced blood pressure variations.[5][6]
-
Animal Preparation:
-
On the day of the measurement, place the animal in the restrainer.
-
Position the tail-cuff and a volume pressure recording (VPR) sensor on the tail according to the manufacturer's instructions.
-
Place the restrained animal on a warming platform set to 32-35°C to ensure adequate blood flow to the tail.[2]
-
-
Drug Administration: Administer the Wnk1 inhibitor or vehicle control via oral gavage at the desired dose(s).
-
Blood Pressure Measurement:
-
Allow the animal to acclimate to the setup for 5-10 minutes before starting the measurements.
-
Perform a series of measurement cycles as recommended by the manufacturer. Typically, this involves 5 preliminary cycles followed by 10-20 measurement cycles.[6][7]
-
Record systolic, diastolic, and mean arterial blood pressure, as well as heart rate.
-
Measurements can be taken at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) to establish a time-course of the antihypertensive effect.
-
-
Data Analysis: Average the blood pressure readings for each animal at each time point. Compare the blood pressure changes in the treated group to the vehicle control group.
Analysis of Urinary Electrolyte Excretion
Objective: To determine the effect of Wnk1 inhibition on urinary volume and sodium and potassium excretion.
Materials:
-
Metabolic cages for rodents
-
Wnk1 inhibitor and vehicle control
-
Flame photometer or ion-selective electrode analyzer
Procedure:
-
Acclimatization: Acclimate the animals to the metabolic cages for at least 3 days prior to the experiment.
-
Baseline Measurement: Collect urine for a 24-hour period before drug administration to establish baseline excretion rates.
-
Drug Administration: Administer the Wnk1 inhibitor or vehicle control via oral gavage.
-
Urine Collection: Place the animals back into the metabolic cages and collect urine over a defined period (e.g., 4, 8, or 24 hours).
-
Sample Analysis:
-
Measure the total volume of urine collected for each animal.
-
Centrifuge the urine samples to remove any debris.
-
Analyze the supernatant for sodium and potassium concentrations using a flame photometer or an ion-selective electrode analyzer.
-
-
Data Analysis: Calculate the total amount of sodium and potassium excreted over the collection period (concentration × volume). Compare the excretion rates in the treated group to the vehicle control group.
Western Blot Analysis of the WNK1 Signaling Pathway in Kidney Tissue
Objective: To assess the effect of Wnk1 inhibition on the phosphorylation status of WNK1, SPAK/OSR1, and NCC in the kidney.
Materials:
-
Kidneys from treated and control animals
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Recommended Primary Antibodies:
| Target | Host | Supplier | Catalog # (Example) | Dilution |
| p-WNK1 (S382) | Rabbit | Gift from R. Lifton, Yale | N/A | 1:10,000 |
| WNK1 | Rabbit | Bethyl | A302-392A | 1:1,000 |
| p-SPAK/OSR1 (S373/S325) | Rabbit | Millipore | 07-2271 | 1:1,000 |
| SPAK | Rabbit | Cell Signaling | 2244 | 1:1,000 |
| OSR1 | Rabbit | Cell Signaling | 3748 | 1:1,000 |
| p-NCC (T53) | Rabbit | In-house or commercial | N/A | 1:500-1:1,000 |
| NCC | Rabbit | Millipore | AB3553 | 1:1,000 |
| β-actin | Mouse | Sigma | A5441 | 1:5,000 |
Procedure:
-
Tissue Lysis:
-
Excise the kidneys and immediately snap-freeze them in liquid nitrogen.
-
Homogenize the frozen kidney tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin). Compare the phosphorylation levels in the treated group to the vehicle control group.
Immunohistochemistry for Phosphorylated SPAK/OSR1 in Kidney Tissue
Objective: To visualize the localization and expression of phosphorylated SPAK/OSR1 in the distal convoluted tubules of the kidney.
Materials:
-
Paraffin-embedded kidney sections
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody against p-SPAK/OSR1 (S373/S325)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Heat the sections in citrate buffer (pH 6.0) at 95-100°C for 20 minutes. Allow to cool to room temperature.
-
Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating the sections with a blocking serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against p-SPAK/OSR1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash the sections and incubate with the ABC reagent for 30 minutes.
-
Detection: Wash the sections and apply the DAB substrate. Monitor the color development under a microscope.
-
Counterstaining and Mounting: Rinse the sections in water, counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the sections under a microscope to assess the intensity and localization of p-SPAK/OSR1 staining in the distal convoluted tubules.
Conclusion
The WNK1 signaling pathway is a validated and promising target for the development of new antihypertensive drugs. The use of potent and selective inhibitors like WNK463 in well-designed preclinical studies is essential to further elucidate the role of this pathway in blood pressure regulation and to evaluate the therapeutic potential of WNK inhibition. The protocols and data presented in this document provide a comprehensive framework for researchers to effectively utilize these tools in their hypertension research programs.
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Wnk1-IN-1 not inhibiting OSR1 phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during experiments involving the WNK1 signaling pathway, with a specific focus on the inhibitor WNK1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the established role of the WNK1-OSR1 signaling pathway?
A1: The "With-No-Lysine" kinase 1 (WNK1) is a serine/threonine kinase that acts as an upstream regulator in a critical signaling cascade. WNK1 directly phosphorylates and activates the kinases OSR1 (Oxidative Stress-Responsive Kinase 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[1][2][3] This activated WNK1-OSR1/SPAK axis then phosphorylates and regulates various ion cotransporters, such as the Na+-K+-2Cl− cotransporter (NKCC) and the Na+-Cl− cotransporter (NCC).[1][4][5] This pathway is fundamental for maintaining cellular ion homeostasis, regulating cell volume, and controlling blood pressure.[4][5] It also plays essential roles in embryonic cardiovascular development and angiogenesis.[6][7][8]
Q2: What is the mechanism of action for this compound?
A2: this compound is a selective, ATP-competitive inhibitor of WNK1 kinase.[9] By binding to the ATP pocket of WNK1, it blocks the kinase's catalytic activity. This action is expected to prevent the downstream phosphorylation and activation of WNK1 substrates, most notably OSR1 and SPAK.
Q3: What is the expected outcome of a successful experiment using this compound?
A3: In a cell-based assay, successful treatment with this compound should lead to a measurable decrease in the phosphorylation of OSR1 at its activation loop residue (Threonine 185) and SPAK (Threonine 233).[3][10] This inhibition should be dose-dependent.
Q4: At what concentration should this compound inhibit OSR1 phosphorylation?
A4: The potency of this compound can vary between in vitro and cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system. Published data can serve as a starting point (see Table 1).
Inhibitor Potency Data
Quantitative data for WNK1 inhibitors are summarized below. Note that the effective concentration in a cellular context (EC₅₀/IC₅₀) is often higher than the biochemical IC₅₀ due to factors like cell permeability and stability.
| Inhibitor | Target(s) | IC₅₀ (Biochemical Assay) | IC₅₀ (Cell-Based Assay) | Reference |
| This compound | WNK1 | 1.6 µM | 4.3 µM (pOSR1 inhibition in MDAMB231 cells) | [9] |
| WNK-IN-11 | WNK1 | 4 nM | 0.352 µM (pOSR1 inhibition in HEK293 cells) | [11] |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the core WNK1-OSR1 signaling cascade and the point of intervention for this compound.
References
- 1. WNK1–OSR1 Signaling Regulates Angiogenesis-Mediated Metastasis towards Developing a Combinatorial Anti-Cancer Strategy [mdpi.com]
- 2. WNK1 and OSR1 regulate the Na+, K+, 2Cl− cotransporter in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WNK1 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. WNK1-OSR1/SPAK KINASE CASCADE IS IMPORTANT FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WNK1 protein kinase regulates embryonic cardiovascular development through the OSR1 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. caymanchem.com [caymanchem.com]
Wnk1-IN-1 Technical Support Center
Welcome to the technical support center for Wnk1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for the powdered compound and solutions in solvent are summarized below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 6 months - 1 year |
| -20°C | 1 month |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2][3] For cell-based experiments, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cellular effects. If a higher concentration is necessary, a solvent control should be included in the experimental design.
Q3: What are the known IC50 values for this compound?
This compound is a selective inhibitor of WNK1 kinase. Its inhibitory potency has been determined in both cell-free and cell-based assays.
| Assay Type | Target | IC50 Value |
| Cell-free kinase assay | WNK1 | 1.6 µM |
| Cell-based assay (endogenous OSR1 phosphorylation in MDA-MB-231 cells) | WNK1 | 4.3 µM |
Data sourced from MedChemExpress.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Precipitate formation in the stock or working solution.
-
Cause: this compound may have limited solubility in aqueous solutions or may precipitate out of solution at lower temperatures. The quality of the DMSO can also affect solubility; moisture-absorbing DMSO can reduce solubility.[2]
-
Solution:
-
Use Fresh DMSO: Always use fresh, anhydrous DMSO to prepare stock solutions.[2]
-
Sonication/Heating: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][3]
-
Prepare Freshly: For in vivo experiments and sensitive cell-based assays, it is recommended to prepare the working solution fresh from a stock solution on the day of use.[1][3]
-
Check Final Concentration: Ensure that the final concentration in your experimental buffer or medium does not exceed the solubility limit of the compound.
-
Logical Flow for Troubleshooting Precipitation
References
Optimizing Wnk1-IN-1 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Wnk1-IN-1, a selective inhibitor of With-No-Lysine (K) kinase 1 (WNK1), in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of WNK1 kinase.[1][2] WNK1 is a serine-threonine kinase that plays a crucial role in regulating ion transport and cell volume by activating downstream kinases, OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase). These kinases, in turn, phosphorylate and activate ion co-transporters such as NKCC1 and NCC. By inhibiting WNK1, this compound prevents the phosphorylation and activation of OSR1/SPAK, thereby modulating the activity of these ion transporters.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type dependent. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on available data, inhibition of endogenous OSR1 phosphorylation in MDAMB231 breast cancer cells was observed in the range of 0.2-12.5 µM, with an IC50 of 4.3 µM after 24 hours of treatment.[1] For cytotoxicity assays in NK cells, a concentration of 10 µM has been used.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be kept at -20°C for up to one month or -80°C for up to six months.[3] When preparing working solutions for cell culture, it is crucial to dilute the DMSO stock in your culture medium. To avoid precipitation, ensure the final DMSO concentration in your culture medium is low, typically below 0.5%. It is recommended to prepare fresh working solutions for each experiment.[1] If precipitation occurs upon dilution, gentle warming and/or sonication may help to redissolve the compound.[3]
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its downstream target, OSR1, or the closely related kinase SPAK. A significant decrease in the levels of phosphorylated OSR1 (pOSR1) or phosphorylated SPAK (pSPAK) upon treatment with this compound, as measured by Western blotting, indicates target engagement and inhibition of the WNK1 signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in culture medium | - Final concentration of the inhibitor is too high.- The final DMSO concentration is too high.- The inhibitor was not properly dissolved in the stock solution. | - Perform a solubility test in your specific cell culture medium.- Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%).- Briefly warm the stock solution and vortex before preparing the working solution. If precipitation persists in the working solution, sonication may be helpful.[3] |
| High levels of cell death (cytotoxicity) | - The concentration of this compound is too high for your cell type.- The final DMSO concentration is toxic to the cells.- Off-target effects of the inhibitor. | - Perform a dose-response experiment to determine the optimal non-toxic concentration using a cell viability assay (e.g., MTT or Trypan Blue).- Include a vehicle control (DMSO alone) at the same final concentration to assess the effect of the solvent on cell viability.- Review literature for known off-target effects of WNK inhibitors and consider if they might be relevant to your cell model. |
| No observable effect on the target pathway (e.g., no change in pOSR1/pSPAK levels) | - The concentration of this compound is too low.- The treatment duration is too short.- The inhibitor has degraded due to improper storage.- Low basal activity of the WNK1 pathway in your cells. | - Increase the concentration of this compound based on a dose-response experiment.- Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.- Ensure the inhibitor has been stored correctly at -20°C or -80°C.[3]- Stimulate the WNK1 pathway if possible (e.g., with hypotonic or hypertonic stress) to increase the basal phosphorylation of OSR1/SPAK before inhibitor treatment.[4] |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent inhibitor concentration in the working solution.- Passage number of the cells. | - Ensure consistent cell seeding density across all experiments.- Always prepare fresh working solutions of this compound from a validated stock solution.- Use cells within a consistent and low passage number range. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (WNK1) | 1.6 µM | In vitro kinase assay | [1] |
| IC50 (OSR1 phosphorylation) | 4.3 µM | MDAMB231 cells (24h treatment) | [1] |
| Selectivity | 10-fold more potent for WNK1 than WNK3 | Kinase-Glo assay | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Phosphorylated OSR1/SPAK
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pOSR1/pSPAK, anti-total OSR1/SPAK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pOSR1/pSPAK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total OSR1/SPAK and a loading control to normalize the data.
Visualizations
Caption: WNK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WNK1 is required for proliferation induced by hypotonic challenge in rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Wnk1-IN-1 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Wnk1-IN-1 in in vivo experiments. The information is tailored for scientists and drug development professionals to help navigate potential challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of With-No-Lysine (WNK) kinase 1 (WNK1).[1][2] WNK1 is a serine-threonine kinase that plays a crucial role in regulating ion homeostasis by activating downstream kinases, specifically Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline-alanine-rich kinase (SPAK).[3][4][5] These kinases, in turn, phosphorylate and activate ion co-transporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC), while inhibiting K-Cl cotransporters (KCC).[3][4] By inhibiting WNK1, this compound disrupts this signaling cascade, leading to decreased phosphorylation of OSR1/SPAK and subsequent modulation of ion transporter activity.[1]
Q2: What are the potential therapeutic applications of inhibiting WNK1?
A2: The WNK signaling pathway is a key regulator of blood pressure and ion homeostasis, making it a promising target for a new class of antihypertensive drugs.[3] Beyond hypertension, WNK1 signaling is implicated in various physiological and pathological processes, including neuronal chloride homeostasis, cancer progression and metastasis, angiogenesis, and immune cell function.[3][6][7] Therefore, this compound and other WNK inhibitors are valuable research tools and potential therapeutic agents for conditions such as neuropathic pain, stroke, and certain types of cancer.[3][6]
Q3: What is the selectivity profile of this compound?
A3: this compound is a selective inhibitor of WNK1. It has been shown to be approximately 10-fold more potent for WNK1 than for WNK3 in in vitro kinase assays.[1]
Q4: How should this compound be formulated for in vivo administration?
A4: A common formulation for in vivo experiments involves a multi-component vehicle to ensure solubility and stability. A recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is advised to prepare the working solution fresh on the day of use. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1]
WNK1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of WNK1 in pathologic central nervous system signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNK Kinase Signaling in Ion Homeostasis and Human Disease. | Delpire Laboratory [vumc.org]
- 6. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 7. WNK1 Kinase Stimulates Angiogenesis to Promote Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Wnk1-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Wnk1-IN-1, a selective inhibitor of With-No-Lysine (WNK) kinase 1.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A: For optimal stability, aliquot your stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is highly recommended to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A: this compound is soluble in DMSO. For a similar compound, WNK-IN-11, solubility in DMSO is reported to be as high as 92 mg/mL, with solubility also noted in DMF and ethanol.[4][5]
Q4: My this compound solution appears to have precipitated. What should I do?
A: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid in dissolution.[2]
Q5: What is the known biological degradation pathway for the target protein, WNK1?
A: The WNK1 protein is known to be regulated through multiple degradation pathways. It can undergo ubiquitination by E3 ligases such as the Cullin3 (CUL3)-containing complex, NEDD4-2, and UBR5, leading to its degradation by either the proteasome or the lysosome.[6][7][8][9] Non-lysosomal cysteine proteases like calpain and caspases have also been implicated in its degradation.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation of this compound. | Ensure the compound is stored according to the recommended conditions (-20°C for powder, -80°C for long-term stock solution). Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate solution concentration due to incomplete dissolution. | Use sonication or gentle warming to ensure the compound is fully dissolved. Visually inspect for any precipitate before use. | |
| Loss of compound activity over time | Frequent freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your stock solution to maintain its integrity. |
| Storage at an inappropriate temperature. | Always store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] | |
| Precipitation in aqueous buffers | Low aqueous solubility of this compound. | For in vivo or cell-based assays requiring aqueous solutions, consider using co-solvents such as PEG300 and Tween-80 as described in established protocols. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[2] |
Quantitative Data Summary
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| Stock Solution | -80°C | 6 months[2] |
| -20°C | 1 month[2][3] |
Table 2: this compound and Analogs Solubility
| Compound | Solvent | Concentration |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.26 mM)[2] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.26 mM)[2] | |
| WNK-IN-11 | DMSO | 92 mg/mL (198.96 mM)[4] |
| DMF | 30 mg/mL[5] | |
| Ethanol | 32 mg/mL[4] |
Experimental Protocols
Protocol: Preparation of this compound for In Vivo Studies
This protocol is adapted from publicly available data for this compound.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add 10% of the final desired volume of DMSO to the powder.
-
Vortex and sonicate the mixture until the powder is completely dissolved, resulting in a clear solution.
-
Add 40% of the final volume of PEG300 to the solution and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add the remaining 45% of the final volume with saline and vortex to ensure a uniform solution.
-
The final concentration of this formulation is 2.5 mg/mL.[2] This solution should be prepared fresh before use.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. UBR5 is a novel regulator of WNK1 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UBR5 is a novel regulator of WNK1 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
WNK1-IN-1 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WNK1-IN-1 in their experiments. The information is tailored for scientists and drug development professionals to help navigate common pitfalls and ensure robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
1. Compound Handling and Solubility
-
Question: My this compound will not dissolve properly. What should I do?
-
Answer: this compound has limited aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent like DMSO. For subsequent dilutions into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid toxicity and precipitation. If precipitation occurs upon dilution, gentle warming and/or sonication can aid dissolution. For in vivo studies, specific formulations are recommended to improve solubility.[1]
-
-
Question: What is the recommended storage condition for this compound stock solutions?
-
Answer: Store DMSO stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
-
2. In Vitro Kinase Assays
-
Question: I am not observing any inhibition of WNK1 in my kinase assay. What could be the reason?
-
Answer: There are several potential reasons for a lack of inhibition:
-
Incorrect Assay Conditions: Ensure the ATP concentration in your assay is appropriate. This compound is an ATP-competitive inhibitor, so its apparent potency will decrease at higher ATP concentrations. Consider using an ATP concentration at or below the Km for ATP for WNK1.
-
Inactive Compound: Verify the integrity of your this compound stock. If possible, test a fresh batch of the inhibitor.
-
Enzyme Activity: Confirm that your WNK1 enzyme is active using a known substrate and positive control inhibitor if available.
-
Assay Detection Method: Ensure your detection method is sensitive enough to measure changes in kinase activity. Luminescent-based assays like ADP-Glo™ are often more sensitive than other methods.
-
-
-
Question: I am seeing inconsistent IC50 values for this compound. Why might this be happening?
-
Answer: Inconsistent IC50 values can result from several factors:
-
ATP Concentration: As mentioned, the IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration across all experiments.
-
Enzyme Concentration: The concentration of the WNK1 enzyme can also influence the apparent IC50. Use a consistent enzyme concentration that results in a linear reaction rate.
-
Incubation Time: Ensure the incubation time for the kinase reaction is within the linear range.
-
Solubility Issues: At higher concentrations, this compound may precipitate out of solution, leading to inaccurate IC50 determinations. Visually inspect your assay plates for any signs of precipitation.
-
-
3. Cell-Based Assays
-
Question: I am not seeing a decrease in the phosphorylation of OSR1 or SPAK in my Western blot after treating cells with this compound. What should I check?
-
Answer: This is a common issue that can be troubleshooted by considering the following:
-
Inhibitor Concentration and Treatment Time: The IC50 for inhibition of OSR1 phosphorylation in cells (4.3 µM in MDA-MB-231 cells) is higher than the biochemical IC50 for WNK1 (1.6 µM).[1] You may need to optimize the concentration and duration of this compound treatment for your specific cell line. A time course and dose-response experiment is recommended.
-
WNK1 Pathway Activity: Ensure that the WNK1-OSR1/SPAK pathway is active in your cell line under your experimental conditions. Some cell lines may have low basal activity. You can stimulate the pathway with hypotonic low-chloride conditions to induce WNK1 activity.
-
Antibody Quality: Verify the specificity and sensitivity of your phospho-OSR1/SPAK antibody. Include a positive control, such as lysates from cells treated with a known activator of the pathway, and a negative control, such as lysates from WNK1 knockout or knockdown cells.
-
Western Blotting Technique: Ensure proper protein transfer and use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to minimize background and enhance signal.
-
-
-
Question: My cells are showing signs of toxicity after treatment with this compound. How can I mitigate this?
-
Answer: Cell toxicity can be caused by the compound itself or the solvent used for dilution.
-
Reduce Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is as low as possible (ideally ≤ 0.1%).
-
Dose-Response: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line.
-
Treatment Duration: Reduce the duration of the inhibitor treatment if possible.
-
-
-
Question: I am observing unexpected off-target effects in my cell-based experiments. What could be the cause?
-
Answer: While this compound is reported to be selective, off-target effects are a possibility with any small molecule inhibitor.
-
Kinase Selectivity: this compound is 10-fold more potent against WNK1 than WNK3.[1] However, a comprehensive kinase selectivity panel for this compound is not publicly available. It is possible that at higher concentrations, other kinases could be inhibited.
-
Control Experiments: To confirm that the observed phenotype is due to WNK1 inhibition, it is crucial to perform control experiments. The use of a structurally related but inactive molecule would be ideal, but is not commercially available. Alternatively, using genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of WNK1 can help validate the on-target effects of the inhibitor.
-
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| WNK1 | Kinase Assay | 1.6 µM | [1] |
| OSR1 Phosphorylation | Cell-based Assay (MDA-MB-231) | 4.3 µM | [1] |
Table 2: Selectivity of this compound
| Kinase | Assay Type | Potency | Reference |
| WNK3 | Kinase-Glo Assay | 10-fold less potent than against WNK1 | [1] |
Experimental Protocols
1. In Vitro WNK1 Kinase Assay (Adapted from general kinase assay protocols)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound.
-
Materials:
-
Recombinant active WNK1 enzyme
-
WNK1 substrate (e.g., OSR1/SPAK peptide, or a generic substrate like Myelin Basic Protein)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the WNK1 enzyme to each well.
-
Add the WNK1 substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for WNK1.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and detect the remaining ATP or the generated ADP using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
2. Western Blot for Phospho-OSR1/SPAK
This protocol describes the detection of OSR1/SPAK phosphorylation in cells treated with this compound.
-
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-OSR1 (Ser325)/SPAK (Ser373), anti-total OSR1, anti-total SPAK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-OSR1/SPAK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total OSR1/SPAK and the loading control.
-
Visualizations
Caption: The WNK1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A logical troubleshooting workflow for experiments with this compound.
References
Technical Support Center: Adjusting Wnk1-IN-1 Dose for Different Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Wnk1-IN-1, a selective inhibitor of With-No-Lysine Kinase 1 (WNK1). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in optimizing the use of this compound across various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small molecule inhibitor of WNK1 kinase.[1][2] WNK1 is a serine-threonine kinase that plays a crucial role in regulating ion transport and cell volume. It acts by phosphorylating and activating the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[3][4][5] These activated kinases then phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[6][7] By inhibiting WNK1, this compound effectively blocks this signaling cascade, impacting cellular processes like migration, proliferation, and ion homeostasis.[3][8]
Q2: What is a good starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is cell-type dependent. A good starting point for dose-response experiments is to test a range of concentrations from 0.1 µM to 20 µM. The in vitro IC50 for WNK1 is 1.6 µM, and the IC50 for inhibiting OSR1 phosphorylation in MDA-MB-231 breast cancer cells is 4.3 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For cell culture experiments, it is recommended to prepare fresh dilutions of the stock solution in your cell culture medium immediately before use. Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
Troubleshooting Guide
Issue 1: I am not observing the expected phenotype (e.g., decreased migration or proliferation) after treating my cells with this compound.
-
Question: Is the inhibitor active and used at the correct concentration?
-
Answer:
-
Confirm Inhibitor Activity: The most direct way to confirm the activity of this compound in your cells is to assess the phosphorylation of its direct downstream targets, OSR1 and SPAK. A decrease in phosphorylated OSR1 (pOSR1) and phosphorylated SPAK (pSPAK) levels, as determined by western blotting, indicates that the inhibitor is engaging its target.
-
Dose Optimization: The effective concentration of this compound can vary significantly between cell lines. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM) and assess both the desired phenotype and cell viability.
-
Treatment Duration: The time required to observe a phenotype can vary. For signaling pathway inhibition (e.g., pOSR1/pSPAK levels), shorter incubation times (e.g., 1-6 hours) may be sufficient. For functional readouts like cell proliferation or migration, longer incubation times (e.g., 24-72 hours) may be necessary.
-
-
-
Question: Could the WNK1 pathway not be critical for the phenotype in my cell line?
-
Answer: The importance of the WNK1 signaling pathway can be context-dependent. Consider performing a genetic knockdown of WNK1 (e.g., using siRNA or shRNA) as an orthogonal approach to validate the findings with the chemical inhibitor. If both the inhibitor and genetic knockdown fail to produce the expected phenotype, it is likely that the WNK1 pathway is not a primary driver of that process in your specific cellular model.
-
Issue 2: I am observing significant cytotoxicity or a decrease in cell viability at concentrations where I expect to see a specific inhibitory effect.
-
Question: How can I distinguish between specific inhibition and general toxicity?
-
Answer:
-
Perform a Cytotoxicity Assay: It is crucial to assess the effect of this compound on cell viability in parallel with your functional assays. Use a standard cytotoxicity assay, such as an MTT or a live/dead cell stain, to determine the concentration range that is non-toxic to your cells.
-
Titrate the Inhibitor: If you observe toxicity at the initial concentrations tested, perform a more detailed dose-response curve with lower concentrations of the inhibitor. The goal is to find a therapeutic window where you observe inhibition of the WNK1 pathway without causing significant cell death.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as used for the inhibitor treatment to ensure that the observed effects are not due to the solvent.
-
-
Issue 3: My experimental results with this compound are inconsistent.
-
Question: What are the potential sources of variability?
-
Answer:
-
Inhibitor Stability: Ensure proper storage of the this compound stock solution and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these factors can influence cellular responses to inhibitors.
-
Assay Variability: For subjective assays like wound healing, ensure consistent wound creation and image analysis. For all assays, include appropriate positive and negative controls to monitor the consistency of the experimental setup.
-
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound
| Cell Line | Assay | Effective Concentration (IC50) | Reference |
| MDA-MB-231 (Breast Cancer) | OSR1 Phosphorylation | 4.3 µM | [1] |
| In Vitro Kinase Assay | WNK1 Inhibition | 1.6 µM | [1] |
Note: This table will be updated as more data on the effective concentrations of this compound in different cell lines become available.
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound
This protocol outlines a general workflow to determine the effective and non-toxic concentration range of this compound for a specific cell line.
1. Cell Seeding:
- Seed your cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).
- Allow cells to adhere and reach a confluency of 50-70%.
2. This compound Treatment:
- Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM.
- Include a vehicle-only control (e.g., DMSO at the highest concentration used for the inhibitor).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours for viability; 1-6 hours for signaling studies).
3. Assessment of Cell Viability (e.g., MTT Assay):
- After the treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
- Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
- Calculate the percentage of viable cells for each concentration relative to the vehicle control.
4. Assessment of WNK1 Inhibition (Western Blot for pOSR1/pSPAK):
- After the desired treatment duration (e.g., 2 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against phospho-OSR1/SPAK and total OSR1/SPAK.
- Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
5. Data Analysis:
- Plot the cell viability data and the pOSR1/pSPAK inhibition data as a function of the this compound concentration.
- Determine the IC50 value for WNK1 inhibition and the concentration range that does not significantly affect cell viability.
- Select the optimal concentration(s) for your downstream functional assays based on these results.
Mandatory Visualizations
Caption: WNK1 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal dose of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 5. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of Allosteric WNK Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
interpreting variable results with Wnk1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Wnk1-IN-1, a selective inhibitor of With-No-Lysine (WNK) 1 kinase. The information is tailored for researchers, scientists, and drug development professionals to help interpret variable results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of WNK1 kinase.[1] It functions by binding to the ATP-binding pocket of WNK1, preventing the phosphorylation of its downstream substrates, primarily the kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[2][3] This inhibition blocks the entire downstream signaling cascade that regulates ion co-transporters.
Q2: What is the primary signaling pathway affected by this compound?
This compound primarily affects the WNK1-OSR1/SPAK signaling pathway. WNK1 activation, often triggered by cellular stress such as osmotic changes, leads to the phosphorylation and activation of OSR1 and SPAK.[3] These kinases then phosphorylate and regulate the activity of various ion co-transporters, including NKCC1/2 (Na-K-Cl cotransporter) and NCC (Na-Cl cotransporter), which are crucial for maintaining ion homeostasis and cell volume.[4][5]
Q3: What are the key cellular processes regulated by the WNK1 pathway that can be studied using this compound?
The WNK1 pathway is integral to several physiological and pathological processes. Researchers use this compound to investigate:
-
Ion Homeostasis and Blood Pressure Regulation: The pathway is a key regulator of sodium and chloride ion transport in the kidney.[4][6]
-
Angiogenesis: WNK1 is essential for the development of the cardiovascular system and plays a role in endothelial cell proliferation and migration.[2][7]
-
Cancer Progression: WNK1 signaling has been implicated in tumor cell migration, invasion, and metastasis in various cancers, including breast cancer and hepatocellular carcinoma.[5][7][8]
-
Neuropathic Pain: The pathway is involved in regulating neuronal signaling in the central nervous system.[3]
Troubleshooting Guide for Variable Results
Variability in experimental outcomes when using this compound can arise from multiple factors, from compound handling to biological complexity. This guide addresses common issues in a question-and-answer format.
Q1: Why am I observing inconsistent or lower-than-expected inhibition of WNK1 activity?
Several factors could contribute to this issue. Consider the following possibilities:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final working solution.[1] For in vivo studies, specific formulations with PEG300 and Tween-80 are often required to maintain solubility.[1] Prepare working solutions fresh and avoid repeated freeze-thaw cycles of stock solutions.
-
Inhibitor Concentration: The reported IC50 for this compound against the purified enzyme is 1.6 µM, but the IC50 for inhibiting OSR1 phosphorylation in a cellular context (MDA-MB-231 cells) is higher at 4.3 µM.[1] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Assay Conditions: The kinetic activity of WNK1 can be influenced by factors like ATP concentration in in vitro assays.[9] If using a competitive inhibitor like this compound, high concentrations of ATP can reduce the apparent potency.
-
Cellular Stress: The WNK1 pathway is activated by hypertonic stress.[3] Inconsistent levels of osmotic stress in your cell culture media or buffers can lead to variable baseline WNK1 activity, making inhibition levels appear inconsistent.
Q2: My results with this compound vary significantly between different cell lines. What could be the reason?
This is a common observation due to the biological context-dependency of signaling pathways.
-
Expression Levels of Pathway Components: Different cell lines may have varying expression levels of WNK1, OSR1, SPAK, and their downstream targets (e.g., NKCC1). Check the relative expression of these key proteins in your cell lines via western blot or qPCR.
-
Compensatory Pathways: Some cell lines may have redundant or compensatory signaling pathways that are less dependent on WNK1. The roles of other WNK isoforms (WNK2, WNK3, WNK4) can also differ between cell types.[10]
-
Basal Activity of the WNK1 Pathway: The baseline activation state of the WNK1 pathway can differ. Some cancer cell lines may have constitutively active WNK1 signaling, making them more sensitive to inhibition.
Q3: I am seeing unexpected off-target effects. How selective is this compound?
While this compound is reported to be a selective inhibitor, cross-reactivity with other kinases is always a possibility, especially at higher concentrations.
-
Selectivity Profile: this compound is 10-fold more potent against WNK1 than WNK3.[1] Its selectivity against a broader range of kinases may not be fully characterized in the public domain. For highly specific studies, consider using a structurally different WNK inhibitor, such as the allosteric inhibitor WNK-IN-11, as a comparison.[11]
-
Control Experiments: Always include appropriate controls. A rescue experiment, where you express a this compound-resistant mutant of WNK1, can help confirm that the observed phenotype is due to on-target inhibition. Additionally, using a negative control compound with a similar chemical structure but no activity against WNK1 is advisable.
Quantitative Data and Experimental Protocols
Inhibitor Specifications and Recommended Concentrations
| Parameter | Value | Source |
| Target | WNK1 Kinase | [1] |
| IC50 (In Vitro, purified WNK1) | 1.6 µM | [1] |
| IC50 (Cell-based, pOSR1 inhibition) | 4.3 µM (in MDA-MB-231 cells) | [1] |
| Recommended In Vitro Concentration | 1-10 µM | General Recommendation |
| Recommended Cell Culture Concentration | 2-20 µM (perform dose-response) | General Recommendation |
Solubility and Stock Solution Preparation
| Solvent | Stock Concentration | Storage | Notes |
| DMSO | 10-25 mM | -20°C for short-term (1 month), -80°C for long-term (6 months) | [1][12] Avoid repeated freeze-thaw cycles. |
| Ethanol | ~3 mg/mL | -20°C | [11] Lower solubility than DMSO. |
Note: For in vivo experiments, specialized formulations are necessary. A common protocol involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Heat and/or sonication may be required to achieve full dissolution. Prepare fresh daily.[1][12]
Key Experimental Protocols
Protocol 1: In Vitro WNK1 Kinase Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on purified WNK1 enzyme activity using a peptide substrate.
Materials:
-
Recombinant active WNK1 enzyme
-
Fluorescently labeled OSR1 peptide substrate
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT[13]
-
ATP solution
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Methodology:
-
Prepare Reagents: Dilute the WNK1 enzyme, OSR1 peptide substrate, and ATP to desired concentrations in Kinase Buffer. Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
This compound or vehicle (DMSO) control.
-
OSR1 peptide substrate/ATP mix.
-
-
Initiate Reaction: Add the diluted WNK1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
Stop Reaction & Detect Signal: Stop the reaction and measure kinase activity according to the manufacturer's protocol for your chosen detection method (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence).[13]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Cellular Assay for Inhibition of OSR1 Phosphorylation
This protocol uses Western Blot to assess the ability of this compound to inhibit the phosphorylation of OSR1 in a cellular context.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HEK293)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Stimulus (e.g., sorbitol or NaCl for hypertonic stress, if needed)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-OSR1 (p-OSR1), anti-total-OSR1, anti-WNK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10, 20 µM) for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Stimulation (Optional): If studying stress-induced activation, stimulate the cells with a hypertonic agent (e.g., 100 mM NaCl) for the last 30 minutes of the inhibitor incubation period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using Lysis Buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies (anti-p-OSR1, anti-total-OSR1, anti-WNK1, and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the p-OSR1 signal to the total OSR1 signal for each condition. Compare the normalized values across different concentrations of this compound to determine its inhibitory effect.
Visualizations
WNK1 Signaling Pathway
Caption: Simplified WNK1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Cellular Assay
Caption: Standard workflow for a cell-based assay to measure WNK1 pathway inhibition.
Troubleshooting Flowchart for Variable Results
Caption: A decision tree to troubleshoot inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Emerging role of WNK1 in pathologic central nervous system signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 6. WNK1 kinase signaling in metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WNK1–OSR1 Signaling Regulates Angiogenesis-Mediated Metastasis towards Developing a Combinatorial Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. promega.jp [promega.jp]
Validation & Comparative
WNK1-IN-1 in Focus: A Comparative Guide to WNK Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wnk1-IN-1 with other commercially available inhibitors of the With-No-Lysine (WNK) kinase family. The following sections detail the performance of these inhibitors, supported by experimental data, and provide methodologies for key assays.
WNK Signaling Pathway Overview
The WNK kinases are crucial regulators of ion homeostasis and play a significant role in blood pressure regulation and cancer progression. They act upstream of the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), which in turn phosphorylate and regulate the activity of various ion cotransporters. The diagram below illustrates this key signaling cascade.
Caption: The WNK signaling pathway, a key regulator of ion transport.
Performance Comparison of WNK Inhibitors
The following table summarizes the reported biochemical and cellular activities of this compound and other notable WNK inhibitors. It is important to note that these values are compiled from various studies and may have been determined using different assay conditions.
| Inhibitor | Target(s) | IC50 (WNK1) | IC50 (Other WNKs) | Cellular OSR1 Phosphorylation IC50 | Selectivity Profile | Reference(s) |
| This compound | WNK1 | 1.6 µM | 10-fold more potent for WNK1 than WNK3 | 4.3 µM in MDAMB231 cells | Selective for WNK1 | [1] |
| WNK463 | Pan-WNK | 5 nM | WNK2: 1 nM, WNK3: 6 nM, WNK4: 9 nM | Not explicitly stated, but inhibits SPAK/OSR1 phosphorylation | Pan-WNK inhibitor | [2] |
| WNK-IN-11 | WNK1 | 4 nM | WNK2: 228 nM, WNK4: >4 µM | Not explicitly stated | ~57-fold selective for WNK1 over WNK2; >1000-fold selective for WNK1 over WNK4 | [3][4] |
Experimental Methodologies
Detailed protocols for the key assays used to characterize WNK inhibitors are provided below. These are generalized protocols based on published methods and may require optimization for specific experimental conditions.
In Vitro WNK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of WNK1 and the inhibitory potential of compounds.
Materials:
-
WNK1 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate (e.g., OSRtide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare the kinase reaction mix by diluting the WNK1 enzyme and substrate (MBP) in kinase buffer to the desired concentrations.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with a known inhibitor as a positive control.
-
Add 2 µL of the ATP solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the enzyme/substrate mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular OSR1 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated OSR1 in cultured cells following treatment with WNK inhibitors.
Materials:
-
Cell line expressing WNK1 and OSR1 (e.g., HEK293, MDAMB231)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-OSR1 (Ser325) and anti-total OSR1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of the test compounds for the desired time. Include a DMSO-treated control.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-OSR1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total OSR1.
-
Quantify the band intensities and determine the IC50 for the inhibition of OSR1 phosphorylation.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for characterizing a novel WNK inhibitor.
Caption: A typical workflow for the characterization of WNK inhibitors.
References
Validating Wnk1-IN-1: A Comparative Guide to Selective WNK1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wnk1-IN-1, a selective inhibitor of With-No-Lysine (K) Kinase 1 (WNK1), against other available alternatives. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying signaling pathways to support informed decisions in research and development.
WNK1 is a serine/threonine kinase that plays a crucial role in regulating ion homeostasis, blood pressure, and cell volume.[1][2] Its dysregulation has been implicated in hypertension and certain cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a chemical probe for studying WNK1 function. This guide evaluates its performance characteristics in the context of other known WNK inhibitors.
Performance Comparison of WNK Inhibitors
The following table summarizes the inhibitory potency of this compound and a key comparator, WNK463. While this compound demonstrates selectivity for WNK1, WNK463 acts as a pan-WNK inhibitor with high potency against all four WNK isoforms.
| Inhibitor | Target(s) | IC50 (WNK1) | IC50 (Other WNKs) | Cellular Potency (pOSR1) | Selectivity Notes |
| This compound | WNK1 | 1.6 µM[3] | 10-fold more potent for WNK1 than WNK3[3] | 4.3 µM (in MDAMB231 cells)[3] | Selective for WNK1 over WNK3. Broader kinase selectivity profile is not extensively published. |
| WNK463 | Pan-WNK | 5 nM[4] | WNK2: 1 nM, WNK3: 6 nM, WNK4: 9 nM[4] | Not explicitly reported, but inhibits OSR1 phosphorylation in cells. | Highly selective over a panel of 442 kinases.[5] |
Other notable WNK inhibitor classes that have been identified include trihalo-sulfones, quinolines, cyclopropane-containing thiazoles, piperazine-containing compounds, and nitrophenol-derived compounds. Some of these classes have shown isoform-specific inhibition profiles, with certain quinoline compounds, for instance, being more potent against WNK3 than WNK1.[6][7]
Experimental Validation Protocols
Accurate validation of WNK1 inhibitors is critical. Below are detailed methodologies for key biochemical and cell-based assays.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
WNK1 enzyme
-
Substrate (e.g., OSR1 peptide)
-
ATP
-
WNK1 Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µl of WNK1 enzyme diluted in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (e.g., 150 µM ATP and appropriate substrate concentration) prepared in Kinase Buffer.[1]
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Biochemical Kinase Assay: Microfluidic Mobility Shift Assay
This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product based on changes in electrophoretic mobility.[8]
Materials:
-
GST-WNK1(1−491) recombinant enzyme
-
Fluorescein-labeled OSR1 peptide substrate
-
ATP
-
Reaction Buffer (20 mM HEPES-Na pH 7.5, 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT)[8]
-
384-well plate
-
Microfluidic mobility shift assay platform (e.g., Caliper LabChip)
Protocol:
-
Prepare a mixture of the fluorescein-labeled OSR1 peptide (e.g., 10 µM) and ATP (e.g., 25 µM for low ATP or 800 µM for high ATP conditions) in the reaction buffer.[8]
-
Add 1 µl of serially diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Add 7 µl of the peptide/ATP mixture to each well.
-
Start the reaction by adding 2 µl of GST-WNK1 enzyme (e.g., 25 nM final concentration).[8]
-
Incubate at 25°C for a defined period (e.g., 50 minutes to 3 hours, depending on ATP concentration).[8]
-
Stop the reaction according to the instrument manufacturer's instructions.
-
Analyze the substrate and product peaks on the microfluidic platform to determine the percentage of conversion.
-
Calculate IC50 values from the dose-response curves.
Cell-Based Assay: Inhibition of OSR1 Phosphorylation
This assay determines the ability of an inhibitor to block the WNK1 signaling pathway in a cellular context by measuring the phosphorylation of its direct substrate, OSR1.
Materials:
-
Human cell line expressing WNK1 and OSR1 (e.g., MDAMB231 breast cancer cells)[3]
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-OSR1 (pT185), anti-total OSR1, and anti-WNK1
-
Western blotting reagents and equipment
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 24 hours).[3]
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-OSR1, total OSR1, and WNK1, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phospho-OSR1 signal to the total OSR1 signal.
-
Calculate the IC50 value for the inhibition of OSR1 phosphorylation.
WNK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches, the following diagrams, generated using the DOT language, illustrate the WNK1 signaling cascade and a typical inhibitor validation workflow.
Caption: WNK1 signaling cascade under osmotic stress.
Caption: Workflow for validating a WNK1 inhibitor.
References
- 1. promega.jp [promega.jp]
- 2. WNK1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Wnk1-IN-1: A Comparative Analysis of Cross-Reactivity with WNK Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wnk1-IN-1's cross-reactivity with other With-No-Lysine (WNK) kinase isoforms. The information is supported by available experimental data to aid in the selection of appropriate chemical probes for studying WNK signaling.
This compound is a selective inhibitor of WNK1, a serine-threonine kinase that plays a crucial role in regulating ion transport and blood pressure.[1] Understanding the selectivity profile of this inhibitor across the four WNK isoforms (WNK1, WNK2, WNK3, and WNK4) is critical for accurately interpreting experimental results and for the development of isoform-specific therapeutics.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against different WNK isoforms.
| Kinase Isoform | This compound IC50 (µM) |
| WNK1 | 1.6[1] |
| WNK2 | Data not available |
| WNK3 | 16 (estimated)[1] |
| WNK4 | Data not available |
Note: The IC50 value for WNK3 is estimated based on the finding that this compound is 10-fold more potent for WNK1 than for WNK3.[1]
WNK Signaling Pathway
The diagram below illustrates the canonical WNK signaling pathway. WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1), which in turn phosphorylate and regulate the activity of various ion cotransporters, such as NKCC1/2 and NCC.
Caption: Simplified WNK signaling cascade.
Experimental Protocols
The determination of inhibitor potency against WNK kinases typically involves biochemical assays that measure the phosphorylation of a substrate. Below are outlines of common experimental methodologies.
Biochemical Kinase Assay for IC50 Determination (Kinase-Glo® Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Workflow:
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Detailed Steps:
-
Reaction Setup: In a multi-well plate, combine the specific WNK kinase isoform, a suitable substrate (e.g., a peptide fragment of OSR1), and ATP.
-
Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The luminescence generated is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader and plot the results against the inhibitor concentration to determine the IC50 value.
OSR1 Phosphorylation Assay (Cell-Based)
This assay measures the ability of an inhibitor to block the phosphorylation of OSR1, a direct downstream target of WNK1, within a cellular context.
Detailed Steps:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) that expresses the relevant WNK and OSR1 proteins.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with antibodies specific for phosphorylated OSR1 (p-OSR1) and total OSR1.
-
Quantification: Quantify the band intensities for p-OSR1 and total OSR1. The ratio of p-OSR1 to total OSR1 indicates the level of OSR1 phosphorylation.
-
IC50 Determination: Plot the normalized p-OSR1 levels against the inhibitor concentration to calculate the cellular IC50 value. This compound has been shown to inhibit OSR1 phosphorylation with an IC50 of 4.3 µM in MDAMB231 breast cancer cells.[1]
Comparison with Other WNK Inhibitors
-
WNK463: This is a potent pan-WNK inhibitor, meaning it inhibits all four WNK isoforms with high potency (IC50 values in the low nanomolar range).
-
SW120619: This inhibitor demonstrates some isoform selectivity, being more potent towards WNK3 than WNK1, and showing weaker inhibition of WNK2 and WNK4.
The development of truly isoform-specific WNK inhibitors remains a significant challenge due to the high degree of similarity in the kinase domains of the WNK family members. Researchers should carefully consider the known cross-reactivity profile of any WNK inhibitor when designing and interpreting their experiments. Allosteric inhibitors, which bind to less conserved regions outside the ATP-binding pocket, may offer a promising avenue for achieving greater isoform selectivity.
References
Comparative Analysis of WNK Kinase Inhibitors: Wnk1-IN-1 and STOCK1S-53382
A detailed guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of two chemical compounds, Wnk1-IN-1 and STOCK1S-53382, in the context of their roles as inhibitors of the With-No-Lysine (WNK) kinase family. Due to the limited publicly available information on STOCK1S-53382, this guide will primarily focus on the well-characterized inhibitor, this compound. We will present its mechanism of action, experimental data, and relevant signaling pathways. The absence of data for STOCK1S-53382 prevents a direct, data-driven comparison.
Introduction to WNK Kinases
The "With-No-Lysine" (WNK) family of serine-threonine kinases are crucial regulators of ion homeostasis, blood pressure, and cell volume.[1] They act as upstream regulators of the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[1][2] The WNK-SPAK/OSR1 signaling cascade subsequently phosphorylates and modulates the activity of various ion co-transporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[1][2] Dysregulation of the WNK pathway is implicated in several human diseases, including familial hyperkalemic hypertension (Gordon's syndrome), making WNK kinases attractive therapeutic targets.[3]
This compound: A Selective WNK1 Inhibitor
This compound is a known selective inhibitor of WNK1 kinase.[4] It has been utilized as a chemical probe to investigate the physiological and pathological roles of WNK1.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the WNK1 kinase domain. By competing with ATP, it prevents the autophosphorylation and activation of WNK1, thereby blocking its downstream signaling cascade. This leads to a reduction in the phosphorylation of SPAK/OSR1 and their subsequent targets, the ion co-transporters.[5]
Quantitative Data
The following table summarizes the available in vitro inhibitory activities of this compound.
| Target | Assay Type | IC50 | Reference |
| WNK1 | Kinase Assay | 1.6 µM | [4] |
| OSR1 Phosphorylation | Cell-based Assay (MDAMB231 cells) | 4.3 µM | [4] |
WNK1 Signaling Pathway
The diagram below illustrates the canonical WNK1 signaling pathway and the point of inhibition by this compound.
References
- 1. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STOCK2S 26016 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Wnk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective WNK1 inhibitor, Wnk1-IN-1, with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential for their studies in areas such as cancer biology and hypertension.
WNK1 Signaling Pathway and Point of Inhibition
The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play crucial roles in regulating ion transport, cell migration, and angiogenesis. WNK1, a key member of this family, activates downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase). These, in turn, phosphorylate and regulate the activity of ion co-transporters such as NKCC1 (Na-K-Cl cotransporter 1) and KCC2 (K-Cl cotransporter 2). This signaling cascade is implicated in various pathological processes, including cancer progression and hypertension.[1][2][3] this compound is a selective inhibitor that targets the kinase activity of WNK1, thereby blocking the downstream signaling pathway.
Caption: WNK1 signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy of this compound
This compound demonstrates potent and selective inhibition of WNK1 kinase activity in biochemical and cell-based assays.
| Parameter | This compound | Alternative: WNK463 | Reference |
| Target | WNK1 | Pan-WNK inhibitor | [4][5] |
| IC50 (WNK1, cell-free) | 1.6 µM | Not explicitly stated, but potent nanomolar affinity | [5] |
| IC50 (OSR1 phosphorylation, cellular) | 4.3 µM (in MDA-MB-231 cells) | Reduces OSR1/SPAK phosphorylation in vivo | [4][5] |
| Selectivity | 10-fold more potent for WNK1 than WNK3 | High selectivity for WNKs over a panel of >400 other kinases | [5][6] |
In Vivo Effects of WNK1 Inhibition
While specific in vivo efficacy data for this compound in cancer models is limited in the public domain, studies on other potent WNK inhibitors, such as WNK463, provide strong evidence for the therapeutic potential of targeting this pathway.
| Parameter | This compound | Alternative: WNK463 | Reference |
| Animal Model | Not extensively reported in cancer models | Mouse xenograft models (breast cancer, colorectal cancer, hepatocellular carcinoma) | [4][6][7] |
| Dosage and Administration | 10 mg/kg (in a breast cancer model, further details limited) | 1-1.5 mg/kg (breast cancer metastasis model), up to 10 mg/kg (hypertension model) via oral gavage | [6] |
| Efficacy | Limited public data | Significantly reduces tumor growth and metastasis.[4][6][7] | [4][6][7] |
| Pharmacokinetics | Not publicly available | 100% oral bioavailability in C57BL/6 mice. | [8] |
| Toxicity | Not extensively reported | Associated with toxicity at higher doses (10 mg/kg) in hypertension models.[6] | [6] |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of WNK1 inhibition on cancer cell migration.
Caption: Workflow for a wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Formation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated to determine the effect of this compound on cell migration.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of WNK1 inhibitors in a mouse model.
Caption: Workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 SW480 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle for administration (e.g., oral gavage). Administer the inhibitor at the desired dose and schedule (e.g., 10 mg/kg, daily). The control group receives the vehicle alone.[6]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice. Excise the tumors and measure their final weight. Tumor growth inhibition is calculated by comparing the average tumor volume and weight between the treatment and control groups.
Conclusion
This compound is a valuable research tool for investigating the roles of the WNK1 signaling pathway. Its in vitro potency and selectivity are well-documented. While in vivo data for this compound is still emerging, the significant anti-tumor effects observed with other WNK inhibitors like WNK463 in preclinical cancer models underscore the therapeutic potential of targeting WNK1. Further in vivo studies are warranted to fully elucidate the efficacy, pharmacokinetics, and safety profile of this compound for potential clinical applications.
References
- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. An update regarding the role of WNK kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Validating WNK1-IN-1 Findings: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal methods to validate findings obtained with Wnk1-IN-1, a selective inhibitor of With-No-Lysine (K) Kinase 1 (WNK1). Robust validation of inhibitor efficacy and specificity is paramount in drug discovery and chemical biology to ensure that observed phenotypes are direct consequences of on-target inhibition. This document outlines several orthogonal approaches, presenting supporting experimental data where available and detailing methodologies for key experiments.
WNK1 Signaling and the Role of this compound
WNK1 is a serine/threonine kinase that plays a crucial role in regulating ion homeostasis and cell volume, primarily through the WNK-SPAK/OSR1-CCC signaling cascade.[1] Dysregulation of WNK1 has been implicated in hypertension and certain cancers.[2][3] this compound is a selective inhibitor of WNK1 with a reported IC50 of 1.6 µM.[4] It also inhibits the phosphorylation of the downstream WNK1 substrate, Oxidative Stress Response 1 (OSR1), with an IC50 of 4.3 µM in cellular assays.[4]
The primary mechanism of this compound is the inhibition of WNK1's kinase activity. To confidently attribute cellular effects to this mechanism, it is essential to employ orthogonal validation methods that do not rely on the same principles as the initial enzymatic or cellular phosphorylation assays.
Orthogonal Validation Strategies
Orthogonal methods are experimental approaches that confirm a primary finding through an independent technique. For kinase inhibitors, these methods can be broadly categorized into those that confirm direct target engagement and those that validate the on-target downstream effects through genetic approaches.
Comparison of Orthogonal Methods
| Method | Principle | Measures | Advantages | Limitations | This compound/WNK Inhibitor Data |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Direct target engagement in a cellular context. | Label-free; confirms intracellular target binding. | Requires a specific antibody for detection; may not be suitable for all proteins. | Data for this compound is not readily available. A similar pan-WNK inhibitor, WNK463, has been validated for target engagement using X-ray crystallography, revealing its binding mode.[1] |
| Genetic Knockdown (siRNA/shRNA) | Reduces the expression of the target protein. | Phenotypic similarity between inhibitor treatment and target knockdown. | Validates that the phenotype is dependent on the target protein. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects of the RNAi machinery. | siRNA-mediated knockdown of WNK1 has been shown to decrease phosphorylation of the downstream target Cavin1, an effect mimicked by the pan-WNK inhibitor WNK463.[5] |
| Genetic Knockout (CRISPR/Cas9) | Complete ablation of the target gene. | Phenotypic similarity between inhibitor treatment and target knockout. | Provides a "clean" genetic background with complete loss of the target protein. | Can induce compensatory mechanisms; may be lethal if the target is essential. | CRISPR/Cas9-mediated knockout of WNK1 has been successfully achieved and validated in cell lines.[6] |
| Quantitative Phosphoproteomics | Mass spectrometry-based quantification of phosphorylation changes across the proteome. | On-target and off-target effects of the inhibitor on cellular signaling. | Provides a global view of the inhibitor's effects on kinase signaling networks. | Technically complex and data analysis can be challenging. | While general protocols exist, specific quantitative phosphoproteomics data for this compound is not widely published. Studies on other kinase inhibitors demonstrate the power of this approach to identify on- and off-target effects.[7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
2. Thermal Challenge:
-
Harvest cells and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
3. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
4. Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for WNK1.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Quantify band intensities to determine the amount of soluble WNK1 at each temperature. A positive result is a shift in the melting curve to a higher temperature in the presence of this compound.
Genetic Knockdown using siRNA
This protocol provides a general workflow for siRNA-mediated knockdown of WNK1.
1. siRNA Transfection:
-
Seed cells in 6-well plates to be 50-60% confluent at the time of transfection.
-
Prepare siRNA duplexes targeting WNK1 and a non-targeting control siRNA.
-
Transfect cells using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
2. Validation of Knockdown:
-
After 48-72 hours post-transfection, harvest a subset of cells to validate knockdown efficiency by Western blot or qRT-PCR for WNK1.
3. Phenotypic Analysis:
-
In parallel, treat the remaining cells with this compound or vehicle.
-
Perform the desired phenotypic assay (e.g., cell migration, ion flux assay) and compare the effects of this compound in control cells to the phenotype observed in WNK1 knockdown cells. A similar phenotype supports on-target activity.
Genetic Knockout using CRISPR/Cas9
This protocol outlines the generation of WNK1 knockout cell lines.
1. gRNA Design and Cloning:
-
Design and clone a guide RNA (gRNA) targeting an early exon of the WNK1 gene into a Cas9 expression vector.
2. Transfection and Clonal Selection:
-
Transfect the gRNA/Cas9 plasmid into the target cell line.
-
After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
3. Screening and Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Screen for WNK1 knockout by Western blot analysis to identify clones with complete loss of WNK1 protein.
-
Sequence the genomic DNA of positive clones to confirm the presence of frameshift mutations in the WNK1 gene.
4. Phenotypic Comparison:
-
Compare the phenotype of the WNK1 knockout cells to that of wild-type cells treated with this compound in relevant functional assays.
Visualizing Workflows and Pathways
To aid in the conceptual understanding of these validation methods, the following diagrams illustrate the key processes.
Figure 1. Simplified WNK1 signaling pathway and the point of inhibition by this compound.
Figure 2. Logical workflow for the orthogonal validation of this compound findings.
Conclusion
The validation of findings from small molecule inhibitors like this compound is a critical step in drug discovery and chemical biology research. While primary assays provide initial evidence of inhibitor activity, orthogonal methods are indispensable for confirming on-target engagement and ensuring that the observed cellular phenotype is a direct result of inhibiting the intended target. This guide provides a framework for designing a robust validation strategy for this compound, incorporating both direct target engagement assays like CETSA and genetic approaches such as siRNA and CRISPR. By employing these methods, researchers can build a stronger, more confident case for the mechanism of action of this compound and its utility as a chemical probe for studying WNK1 biology.
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative phospho-proteomics to investigate the polo-like kinase 1-dependent phospho-proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review comparing WNK inhibitors
A Comprehensive Review and Comparison of WNK Kinase Inhibitors for Researchers and Drug Development Professionals
Introduction to WNK Kinases
With-No-Lysine (K) kinases, abbreviated as WNK kinases, are a family of serine/threonine kinases that play a crucial role in regulating ion transport and are implicated in various physiological and pathological processes.[1][2] The WNK signaling cascade involves the phosphorylation and activation of downstream kinases, primarily Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline-alanine-rich kinase (SPAK).[3] These, in turn, regulate the activity of ion co-transporters, making WNK kinases attractive therapeutic targets for conditions such as hypertension, cancer, and neurological disorders.[1][2][4][5] This guide provides a comparative analysis of prominent WNK inhibitors, presenting key experimental data to aid researchers in selecting appropriate tools for their studies.
WNK Signaling Pathway
The WNK signaling pathway is a key regulator of ion homeostasis. WNK kinases phosphorylate and activate OSR1 and SPAK, which in turn phosphorylate and modulate the activity of various ion co-transporters, including the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC). This regulation of ion flux is critical in processes such as blood pressure control and cell volume regulation.
Caption: The WNK signaling pathway, illustrating the activation of WNK kinases by extracellular stimuli, leading to the phosphorylation of OSR1/SPAK and subsequent regulation of ion co-transporters, which impacts cellular responses like blood pressure and cell volume.
Comparative Analysis of WNK Inhibitors
A growing number of small molecule inhibitors targeting WNK kinases have been developed. These can be broadly categorized as pan-WNK inhibitors, which target multiple WNK isoforms, and isoform-specific inhibitors. Furthermore, they can be classified by their mechanism of action as either ATP-competitive or allosteric inhibitors. The following tables summarize the key quantitative data for a selection of notable WNK inhibitors.
Pan-WNK Inhibitors: Biochemical Potency
| Inhibitor | WNK1 IC50 (nM) | WNK2 IC50 (nM) | WNK3 IC50 (nM) | WNK4 IC50 (nM) | Mechanism of Action | Reference |
| WNK463 | 5 | 1 | 6 | 9 | ATP-competitive | [6][7] |
Isoform-Biased and Allosteric WNK Inhibitors: Biochemical Potency
| Inhibitor | WNK1 IC50 (nM) | WNK2 IC50 (nM) | WNK3 IC50 (nM) | WNK4 IC50 (nM) | Mechanism of Action | Reference |
| WNK-IN-11 | 4 | ~228 | - | >4000 | Allosteric | [8][9] |
| SW120619 | 2300 | 16800 | 700 | - | ATP-competitive | [4] |
| Trihalo-sulfone 1 | 1600 | - | - | - | ATP-competitive |
Note: IC50 values can vary depending on the specific assay conditions.
Kinase Selectivity Profile of WNK Inhibitors
The selectivity of an inhibitor is crucial for minimizing off-target effects. The following table presents the selectivity profile of selected WNK inhibitors against a panel of other kinases.
| Inhibitor | Concentration Tested | Number of Kinases in Panel | Kinases with >35% Inhibition (other than WNKs) | Reference |
| WNK463 | - | >400 | Not specified to have significant off-target inhibition | [10] |
| WNK-IN-11 | 10 µM | 440 | BTK, FER | [11] |
| SW120619 | 10 µM | 46 | High specificity toward WNK isoforms | [4] |
| SW182086 | 10 µM | 46 | High specificity toward WNK isoforms | [4] |
In Vivo Efficacy of WNK Inhibitors
Preclinical studies in animal models are critical for evaluating the therapeutic potential of WNK inhibitors. The following table summarizes key in vivo data for WNK463 and an optimized allosteric inhibitor.
| Inhibitor | Animal Model | Disease Model | Dosing | Key Findings | Reference |
| WNK463 | Spontaneously Hypertensive Rats (SHR) | Hypertension | 1, 3, 10 mg/kg (oral) | Dose-dependent decrease in blood pressure; increased urine output and sodium/potassium excretion. | [6][7] |
| WNK463 | NSG Mice | Breast Cancer Xenograft | 1-1.5 mg/kg | Attenuated tumor progression and metastatic burden. | |
| Optimized Allosteric Inhibitor | Mice overexpressing human WNK1 | Hypertension | Oral administration | Reduced blood pressure. | [12] |
| Optimized Allosteric Inhibitor | Spontaneously Hypertensive Rats (SHR) | Hypertension | Oral administration | Induced diuresis, natriuresis, and kaliuresis. | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of WNK inhibitors. Below are representative protocols for a biochemical kinase assay and a cell-based assay to assess WNK inhibitor activity.
Biochemical Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14][15][16]
Caption: A typical workflow for a WNK kinase activity assay using the ADP-Glo™ platform.
Detailed Steps:
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[13]
-
Dilute WNK kinase, substrate (e.g., myelin basic protein or a peptide substrate like OSRtide), and ATP to their final desired concentrations in the reaction buffer.
-
Prepare serial dilutions of the WNK inhibitor in the reaction buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add the WNK inhibitor solution, the substrate/ATP mixture, and finally the WNK kinase solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection :
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate-reading luminometer.
-
Generate an ATP-to-ADP conversion standard curve to determine the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based OSR1 Phosphorylation Assay
This assay measures the ability of a WNK inhibitor to block the phosphorylation of the direct WNK substrate, OSR1, in a cellular context.
Detailed Steps:
-
Cell Culture and Treatment :
-
Plate cells (e.g., HEK293) and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the WNK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the WNK pathway by exposing the cells to hypotonic low-chloride medium or sorbitol for a short period (e.g., 30 minutes).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation (Optional but Recommended) :
-
Incubate the cell lysates with an anti-OSR1 antibody conjugated to protein A/G beads to immunoprecipitate OSR1.[17]
-
Wash the immunoprecipitates several times to remove non-specific binding.
-
-
Western Blotting :
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated OSR1 (p-OSR1).
-
Subsequently, probe the membrane with a primary antibody for total OSR1 as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Data Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for p-OSR1 and total OSR1.
-
Calculate the ratio of p-OSR1 to total OSR1 for each treatment condition and determine the inhibitor's effect on OSR1 phosphorylation.
-
Conclusion
The field of WNK kinase inhibitor development has seen significant progress, yielding a variety of tool compounds with different isoform selectivities and mechanisms of action. Pan-WNK inhibitors like WNK463 have demonstrated efficacy in preclinical models of hypertension and cancer.[6][7] Concurrently, the development of isoform-selective and allosteric inhibitors such as WNK-IN-11 offers the potential for improved target specificity and reduced off-target effects.[8][9] The data and protocols presented in this guide are intended to provide researchers with a valuable resource for selecting and evaluating WNK inhibitors for their specific research needs, ultimately advancing our understanding of WNK biology and the development of novel therapeutics.
References
- 1. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 12. Optimization of Allosteric With-No-Lysine (WNK) Kinase Inhibitors and Efficacy in Rodent Hypertension Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.jp [promega.jp]
- 14. ulab360.com [ulab360.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. portlandpress.com [portlandpress.com]
Safety Operating Guide
Proper Disposal Procedures for Wnk1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Wnk1-IN-1, a selective inhibitor of With-No-Lysine (WNK) kinase 1.
This compound is utilized in research related to blood pressure regulation and cancer.[1][2][3] Adherence to proper disposal protocols is critical to maintain a safe laboratory environment and comply with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference. This information is crucial for understanding the compound's characteristics and for conducting a thorough risk assessment.
| Property | Value |
| Molecular Formula | C13H15BrCl2N2O4S[3] |
| Molecular Weight | 446.14 g/mol [3] |
| CAS Number | 324022-39-1[3] |
| Purity | 99.40%[3] |
| IC50 (WNK1) | 1.6 μM[1][2][3] |
| IC50 (OSR1 phosphorylation) | 4.3 μM[1][2][3] |
| Appearance | Solid[4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[3] |
Disposal and Handling Procedures
While a specific Safety Data Sheet (SDS) for this compound was not found within the immediate search results, standard laboratory procedures for the disposal of similar small molecule inhibitors should be followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
General Disposal Guidelines:
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the waste.
-
Do not mix with other incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In the event of a spill, follow your laboratory's established spill response procedure. Generally, this involves containing the spill with an absorbent material, carefully cleaning the area, and collecting all contaminated materials as hazardous waste.
WNK1 Signaling Pathway and Inhibition
This compound exerts its effect by inhibiting the WNK1 kinase. WNK kinases are involved in various cellular processes, including ion transport and cell volume control.[5] The diagram below illustrates a simplified representation of the WNK1 signaling pathway and the point of inhibition by this compound.
Caption: Simplified WNK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro OSR1 Phosphorylation Inhibition Assay
The following is a generalized protocol for assessing the inhibitory effect of this compound on the phosphorylation of OSR1 in a cellular context, based on information suggesting its use in such assays.[1][2][3]
Objective: To determine the IC50 value of this compound for the inhibition of endogenous OSR1 phosphorylation in a suitable cell line (e.g., MDAMB231 breast cancer cells).
Materials:
-
MDAMB231 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer
-
Phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-phospho-OSR1, anti-total-OSR1, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot apparatus and reagents
Procedure:
-
Cell Culture: Culture MDAMB231 cells to approximately 80% confluency in appropriate cell culture plates.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.2 to 12.5 μM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer supplemented with phosphatase and protease inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-OSR1 and total OSR1. A loading control such as GAPDH should also be probed.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-OSR1 and total OSR1.
-
Normalize the phospho-OSR1 signal to the total OSR1 signal for each sample.
-
Plot the normalized phospho-OSR1 levels against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
This procedural outline provides a framework for investigating the cellular activity of this compound. Researchers should adapt and optimize the protocol based on their specific experimental conditions and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
